molecular formula C34H40O6 B12301315 Galanganone B

Galanganone B

Cat. No.: B12301315
M. Wt: 544.7 g/mol
InChI Key: NVLDQJNCARJUPM-NRLZKTNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanganone B is a useful research compound. Its molecular formula is C34H40O6 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H40O6

Molecular Weight

544.7 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+

InChI Key

NVLDQJNCARJUPM-NRLZKTNLSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O

Canonical SMILES

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Galanganone B: A Technical Guide to its Discovery and Isolation from Alpinia galanga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia galanga, a member of the ginger family (Zingiberaceae), is a perennial herb with a long history of use in traditional medicine and culinary practices across Southeast Asia. Its rhizomes are a rich source of bioactive secondary metabolites, including flavonoids, terpenoids, and diarylheptanoids. Among the diverse chemical constituents, Galanganone B, a diarylheptanoid, has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Alpinia galanga, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound, also referred to in scientific literature as galanganol B, is a diarylheptanoid isolated from the rhizomes of Alpinia galanga[1]. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. These methods are foundational in natural product chemistry for determining the precise molecular structure of novel compounds.

Chemical Structure:

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Physicochemical and Permeability Data

Quantitative analysis of this compound has provided insights into its physicochemical properties and potential for biological activity. The following table summarizes key data points for this compound.

PropertyValueMethodReference
Molecular Formula C₃₄H₄₀O₆Mass Spectrometry
Molecular Weight 544.68 g/mol Mass Spectrometry
Membrane Permeability (logPe) -6.14 ± 0.20Parallel Artificial Membrane Permeability Assay (PAMPA)[1]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of phytochemicals from the plant material, followed by chromatographic separation and spectroscopic analysis.

Extraction of Crude Phytochemicals from Alpinia galanga Rhizomes

This protocol outlines a general method for obtaining a crude extract from Alpinia galanga rhizomes, which serves as the starting material for the isolation of specific compounds like this compound.

Materials:

  • Dried rhizomes of Alpinia galanga

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Obtain dried rhizomes of Alpinia galanga and grind them into a coarse powder.

  • Accurately weigh the powdered plant material.

  • Place the powdered rhizomes in a porous thimble and insert it into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with methanol.

  • Heat the flask to initiate the extraction process. The solvent will vaporize, condense, and drip into the thimble containing the plant material.

  • Continue the extraction for a sufficient duration (typically several hours) until the solvent running through the siphon tube is colorless, indicating a complete extraction.

  • After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract is a complex mixture of phytochemicals and is ready for further fractionation and isolation.

Isolation of this compound by Column Chromatography

Column chromatography is a fundamental technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude methanolic extract of Alpinia galanga

  • Silica (B1680970) gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the glass column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Begin the elution process by passing the mobile phase through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Collect the eluate in fractions using a fraction collector.

  • Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

  • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Further purify the combined fractions using repeated column chromatography or other techniques like preparative HPLC to obtain pure this compound.

Structural Elucidation by UHPLC-HR-MS and NMR

The definitive identification of this compound is achieved through the use of sophisticated analytical instrumentation.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (e.g., Orbitrap®)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance)

Procedure:

  • UHPLC-HR-MS Analysis:

    • Dissolve a small sample of the purified compound in a suitable solvent.

    • Inject the sample into the UHPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method to achieve good separation.

    • The eluent is introduced into the HR-MS detector to obtain the accurate mass and fragmentation pattern of the compound, which helps in determining its elemental composition and substructures.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

    • Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to elucidate the complete chemical structure and stereochemistry of this compound.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the plant material to the characterization of this compound.

GalanganoneB_Isolation_Workflow cluster_collection Plant Material cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation Alpinia_galanga_rhizomes Alpinia galanga Rhizomes Grinding Grinding Alpinia_galanga_rhizomes->Grinding Soxhlet_Extraction Soxhlet Extraction (Methanol) Grinding->Soxhlet_Extraction Concentration Concentration (Rotary Evaporation) Soxhlet_Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification UHPLC_HRMS UHPLC-HR-MS Purification->UHPLC_HRMS NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Purification->NMR_Spectroscopy Galanganone_B_Structure This compound (Structure Confirmed) UHPLC_HRMS->Galanganone_B_Structure NMR_Spectroscopy->Galanganone_B_Structure

Isolation and Characterization Workflow for this compound.

Biological Activity and Signaling Pathways

While the biological activities of crude extracts of Alpinia galanga are well-documented, specific studies on the bioactivity of isolated this compound are limited. Extracts of Alpinia galanga have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The diverse array of compounds within the plant, including diarylheptanoids, likely contribute to these effects.

Further research is required to elucidate the specific biological activities of this compound and to investigate its potential mechanisms of action, including its effects on cellular signaling pathways. Given the known activities of other diarylheptanoids, potential areas of investigation for this compound could include pathways related to inflammation (e.g., NF-κB, MAPK) and cell proliferation (e.g., PI3K/Akt).

The following diagram represents a hypothetical signaling pathway that could be investigated for the effects of this compound, based on the known activities of related compounds.

Hypothetical_Signaling_Pathway Galanganone_B This compound Cell_Surface_Receptor Cell Surface Receptor Galanganone_B->Cell_Surface_Receptor Binds to Upstream_Kinase Upstream Kinase Cell_Surface_Receptor->Upstream_Kinase Activates/Inhibits Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Upstream_Kinase->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Expression->Biological_Response

Hypothetical Signaling Pathway for this compound Investigation.

Conclusion

This compound represents one of the many interesting bioactive compounds found within Alpinia galanga. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and characterization, and a summary of its known physicochemical properties. While the specific biological activities and mechanisms of action of this compound remain an area for further exploration, the information presented here serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery. The detailed protocols and workflows are intended to facilitate further research into this and other promising compounds from Alpinia galanga.

References

Galanganone B: A Technical Guide to its Natural Sources, Abundance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Galanganone B, a novel chalcone (B49325) isolated from the rhizomes of Alpinia galanga. It details the known natural source of this compound and addresses the current state of knowledge regarding its abundance. This document furnishes detailed experimental protocols for the extraction and isolation of this compound, alongside a proposed methodology for its quantification. Furthermore, it visualizes the biosynthetic pathway leading to the chalcone backbone and the experimental workflow for its isolation, employing Graphviz for clear, reproducible diagrams. This guide is intended to serve as a foundational resource for researchers interested in the phytochemical investigation and therapeutic potential of this compound.

Introduction

This compound is a recently identified chalcone characterized by a unique long-chain alkylphenol moiety.[1] Chalcones, in general, are a class of plant secondary metabolites belonging to the flavonoid family, known for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The discovery of this compound and its congeners, Galanganone A and C, in the rhizomes of Alpinia galanga has opened new avenues for phytochemical research and drug discovery.[1] This guide synthesizes the available scientific literature to provide a detailed technical resource on the natural occurrence and experimental procedures related to this compound.

Natural Source and Abundance

Natural Source

The sole reported natural source of this compound is the rhizomes of Alpinia galanga (L.) Willd., a member of the Zingiberaceae family.[1][5][6][7] Commonly known as greater galangal, this plant is a perennial herb cultivated in Southeast Asian countries and is widely used as a spice and in traditional medicine.[1] The rhizomes of A. galanga are a rich source of various phytochemicals, including flavonoids, phenylpropanoids, and essential oils.[8]

Abundance

Currently, there is a notable absence of quantitative data in the peer-reviewed literature regarding the specific abundance or yield of this compound from the rhizomes of Alpinia galanga. The primary study that led to its discovery focused on the isolation and structural elucidation of this novel compound and did not report the percentage yield.[1] While methods for quantifying other flavonoids, such as galangin, in Alpinia species have been established, a validated analytical method for the specific quantification of this compound has not yet been published.[9]

Table 1: Quantitative Data on the Abundance of this compound

Natural SourcePart of PlantCompoundAbundance/YieldMethod of QuantificationReference
Alpinia galangaRhizomesThis compoundData not available in the reviewed literatureNot applicable[1]

Biosynthesis of the Chalcone Backbone

This compound, as a chalcone, is biosynthesized via the phenylpropanoid pathway. This fundamental pathway in plants produces a wide array of secondary metabolites. The key enzyme responsible for the formation of the characteristic chalcone scaffold is chalcone synthase (CHS) . This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The pathway leading to the chalcone backbone is depicted in the diagram below. The specific tailoring enzymes that subsequently modify the chalcone backbone to produce the unique structure of this compound in Alpinia galanga have not yet been elucidated.

Chalcone Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone (Chalcone Backbone) p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Galanganone_B This compound Naringenin_Chalcone->Galanganone_B Tailoring Enzymes (Hypothetical)

Biosynthetic pathway leading to the chalcone backbone.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methodology described in the literature for the initial isolation of this compound from the rhizomes of Alpinia galanga.[1]

1. Plant Material Preparation:

  • Obtain fresh rhizomes of Alpinia galanga.

  • Clean the rhizomes to remove any soil and debris.

  • Slice the rhizomes into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight.

  • Once fully dried, pulverize the rhizomes into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered rhizomes (e.g., 5 kg) with 95% ethanol (B145695) (e.g., 20 L) at room temperature for an extended period (e.g., 7 days), with occasional agitation.

  • Filter the extract through a fine-mesh cloth or filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in water (e.g., 2 L) to form an aqueous suspension.

  • Perform liquid-liquid partitioning of the aqueous suspension sequentially with solvents of increasing polarity:

    • First, partition with petroleum ether (e.g., 3 x 2 L).

    • Next, partition the aqueous layer with ethyl acetate (B1210297) (e.g., 3 x 2 L).

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract.

4. Chromatographic Separation:

  • Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel column (200-300 mesh).

  • Elute the column with a gradient solvent system of petroleum ether-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 50:1 to 1:1, v/v).

  • Collect fractions of a suitable volume (e.g., 500 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

  • Combine fractions with similar TLC profiles.

5. Purification:

  • Subject the fractions containing the compounds of interest to further purification using repeated column chromatography on silica gel.

  • Utilize a solvent system of chloroform-methanol with a gradually increasing gradient of methanol (B129727) (e.g., from 100:0 to 95:5, v/v) for finer separation.

  • For final purification, employ preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

This compound Isolation Workflow Start Dried, Powdered Rhizomes of Alpinia galanga Extraction Maceration with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromo1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc) EtOAc_Fraction->Column_Chromo1 Fractions Combined Fractions Column_Chromo1->Fractions Column_Chromo2 Repeated Silica Gel Column Chromatography (Chloroform-MeOH) Fractions->Column_Chromo2 Prep_HPLC Preparative HPLC (C18) (Methanol-Water) Column_Chromo2->Prep_HPLC End Isolated this compound Prep_HPLC->End

Workflow for the extraction and isolation of this compound.
Proposed Protocol for Quantification of this compound

As a validated method for the quantification of this compound is not yet available, the following protocol is proposed based on standard high-performance liquid chromatography (HPLC) methods for the analysis of chalcones and other flavonoids.[10][11]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program (Example):

    • 0-5 min: 30% A

    • 5-25 min: 30-70% A

    • 25-30 min: 70-100% A

    • 30-35 min: 100% A

    • 35-40 min: 100-30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Chalcones typically exhibit strong absorbance between 340-390 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • A pure reference standard of this compound is required.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

  • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

3. Preparation of Sample Solutions:

  • Accurately weigh a specific amount of the dried, powdered rhizome of Alpinia galanga (e.g., 1 g).

  • Extract the powder with a known volume of methanol (e.g., 20 mL) using ultrasonication for a defined period (e.g., 30 minutes).

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Calibration and Quantification:

  • Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a novel and structurally interesting chalcone found in the rhizomes of Alpinia galanga. While its discovery has been a significant contribution to the phytochemistry of this medicinal plant, further research is imperative. Key areas for future investigation include the determination of the abundance of this compound in A. galanga from different geographical locations and the development and validation of a robust analytical method for its quantification. Moreover, elucidation of the specific biosynthetic pathway leading to its unique structure and comprehensive evaluation of its pharmacological activities will be crucial in unlocking its potential for therapeutic applications. This guide provides a solid foundation for researchers to embark on these future studies.

References

Preliminary Biological Screening of Galanganone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the preliminary biological screening data available for galangin (B1674397), a major flavonoid found in Alpinia galanga. Due to the limited availability of specific data for Galanganone B, galangin is used here as a representative compound with the assumption of similar biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a diarylheptanoid isolated from the rhizomes of Alpinia galanga. Preliminary biological screenings of compounds from this plant, particularly the flavonoid galangin, have revealed a range of promising pharmacological activities. This guide provides a consolidated overview of the key in-vitro biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects, and delves into the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from various preliminary biological screening assays performed on galangin and galangal extracts.

Table 1: Cytotoxic Activity of Galangin against Various Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
OVCAR-3Ovarian Cancer34.5Not Specified
A2780/CP70Ovarian Cancer42.3Not Specified
IOSE 364Normal Ovarian131.3Not Specified
MCF-7Breast Cancer~162 (43.45 µg/mL)48
LNCaPProstate Cancer~631 (168 µg/mL)48
MGC803Gastric CancerNot SpecifiedNot Specified
HCT-15Colon CancerNot SpecifiedNot Specified
HT-29Colon CancerNot SpecifiedNot Specified

IC50: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Galangin and Galangal Extract

AssayCell Line/ModelTest SubstanceConcentrationEffect
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesGalangin50 µMSignificant decrease in LPS-induced NO production[1]
Cytokine mRNA Levels (IL-1β, IL-6)RAW 264.7 MacrophagesGalanginDose-dependentReduction in LPS-induced mRNA levels[1]
Pro-inflammatory Gene Expression (iNOS)RAW 264.7 MacrophagesGalanginDose-dependentReduction in LPS-induced gene expression[1]
Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β)HepG2 cellsCompounds from A. officinarumDose-dependentDownregulation of LPS-induced gene expression[2]
Pro-inflammatory Cytokine Levels (TNF-α, IL-6)Colonic Tissue and Serum (in vivo)Galangal Extract20 mg/kg, 40 mg/kgSignificant reduction in DSS-induced colitis model
Anti-inflammatory Cytokine (IL-10)PBMC acute inflammation modelAlpinia galanga extractDose-dependentSignificantly increased expression[3]

LPS: Lipopolysaccharide; iNOS: Inducible nitric oxide synthase; DSS: Dextran sulfate (B86663) sodium; PBMC: Peripheral blood mononuclear cells.

Table 3: Antioxidant Activity of Galangal Extracts

AssayExtract TypeIC50 Value / % Inhibition
DPPH Radical ScavengingWater and Acetone Extracts80.06% to 90.54% inhibition
DPPH Radical ScavengingMethanolic Root Extract of Spilanthes acmella (for comparison)IC50 = 16.3 µg/ml

DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Table 4: Antimicrobial Activity of Galangal Extracts

Bacterial StrainExtract TypeMIC (mg/mL)
Cutibacterium acnesEthanolic & Methanolic Rhizome Extracts3.96 - 7.92
Staphylococcus aureusEthanolic & Methanolic Rhizome Extracts7.92 - 31.68
Staphylococcus epidermidisEthanolic & Methanolic Rhizome Extracts7.92 - 15.84

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or galangin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 6 x 10^-5 M). The solution should have a deep violet color.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A change in color from deep violet to light yellow indicates scavenging activity.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_B - A_A) / A_B] x 100 Where A_B is the absorption of the blank sample and A_A is the absorption of the test extract solution.

Antimicrobial Activity (Broth Microdilution Assay for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Analysis

Preliminary studies indicate that the biological effects of galangin, and likely this compound, are mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Galangin has been shown to inhibit the activation of the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB (Ubiquitinated for degradation) IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation GalanganoneB This compound (Galangin) GalanganoneB->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound (Galangin).
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Galangin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n p-ERK ERK->ERK_n Translocation GalanganoneB This compound (Galangin) GalanganoneB->ERK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) Cell_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cell_Response Regulates ERK_n->Transcription_Factors Activates

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound (Galangin).

Conclusion

The preliminary biological screening of galangin, a compound structurally related to this compound, demonstrates significant cytotoxic, anti-inflammatory, antioxidant, and antimicrobial potential. The inhibitory effects on the NF-κB and MAPK signaling pathways provide a mechanistic basis for these activities. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the available data and experimental approaches for future studies.

References

Navigating the Preformulation Landscape of Galanganone B: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B, a chalconoid derivative, presents a promising scaffold for drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, based on data from analogous flavonoid compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical parameters.

Core Physicochemical Properties of Flavonoids (as Surrogates for this compound)

The solubility and stability of flavonoids are heavily influenced by their substitution patterns, particularly the number and position of hydroxyl and methoxyl groups, as well as the presence of glycosidic moieties.

Solubility Profile

Flavonoids generally exhibit poor water solubility but have improved solubility in organic solvents. The presence of hydroxyl groups can increase polarity and potential for hydrogen bonding, while methoxylation and glycosylation can have varied effects.

Table 1: Representative Solubility of Flavonoids in Various Solvents

SolventSolubility (mmol/L)Reference Compound(s)
Water (pH 7.0)< 0.1Quercetin, Hesperetin[1]
Ethanol5 - 80Quercetin, Naringenin[1][2]
Acetone10 - 80Quercetin, Hesperetin[1][2]
Acetonitrile (B52724)0.5 - 85Rutin, Hesperetin[1][2]
Tert-Amyl Alcohol60 - 66Isoquercitrin, Rutin[1]
Dimethyl Sulfoxide (DMSO)HighGeneral observation

Note: This table summarizes a range of reported solubilities for different flavonoids to provide a general expectation. Actual values for this compound will need to be experimentally determined.

Stability Profile

The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Degradation can occur through hydrolysis, oxidation, and photodecomposition.

Table 2: Representative Stability of Flavonoids under Forced Degradation Conditions

Stress ConditionDegradation (%)Key Degradation PathwaysReference Compound(s)
Acidic (0.1 M HCl, 70°C)5 - 15Hydrolysis of glycosidic bonds (if present)Quercetin, Kaempferol[3][4]
Alkaline (0.1 M NaOH, 70°C)20 - 60Ring opening, oxidationQuercetin, Kaempferol[3][4]
Oxidative (3% H₂O₂, RT)15 - 40Formation of quinones and other oxidation productsQuercetin, Kaempferol[3][4]
Thermal (70°C, solid state)5 - 20Decomposition, oxidationMyricetin[5]
Photolytic (UV light, solution)10 - 30Photodegradation, radical formationGeneral observation

Note: The extent of degradation is highly dependent on the specific flavonoid structure and experimental conditions. These values are indicative.

Experimental Protocols

To facilitate the investigation of this compound, the following detailed experimental protocols for solubility and stability testing are provided.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology: The isothermal shake-flask method is a reliable technique for solubility determination.[6]

Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess this compound to each solvent prep2 Equilibrate in a shaker bath (e.g., 24-72h at constant temp) prep1->prep2 analysis1 Centrifuge or filter to remove undissolved solid prep2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for solubility determination.

Detailed Steps:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Sample Collection: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7][8][9]

Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to assess the stability of this compound under various stress conditions.

Methodology: Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[10]

Workflow for Forced Degradation:

G cluster_stress Stress Conditions start Prepare this compound solution acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 70°C, solution/solid) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analyze samples at time points using HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 70°C) for a defined period, taking samples at various time points. Neutralize the samples before HPLC analysis.[3][4]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH.[3][4]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.[3][4]

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) and analyze at different time intervals.[5]

  • Photostability: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) and analyze samples at various time points. A control sample should be kept in the dark.

HPLC Method Development: A reverse-phase HPLC method with a C18 column is typically suitable for flavonoid analysis.[11][12][13]

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid) is a good starting point.

  • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Signaling Pathway Interactions

Flavonoids are known to interact with various cellular signaling pathways, which is often the basis for their pharmacological effects. Given its structure, this compound may also modulate these pathways.

Key Signaling Pathways Potentially Modulated by Flavonoids:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Flavonoids can inhibit key kinases in this pathway, such as MEK and Raf, affecting cell proliferation and survival.[14]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial survival pathway that can be inhibited by some flavonoids, leading to pro-apoptotic effects.[15][16]

Illustrative Signaling Pathway Diagram:

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival GalanganoneB This compound (Hypothesized) GalanganoneB->Raf Inhibition GalanganoneB->MEK Inhibition GalanganoneB->PI3K Inhibition GalanganoneB->Akt Inhibition

Caption: Potential inhibitory effects on key signaling pathways.

Conclusion

While specific data for this compound is pending experimental determination, this technical guide provides a robust framework based on the well-documented behavior of analogous flavonoid compounds. The provided tables offer a reasonable starting point for anticipating solubility and stability challenges, and the detailed experimental protocols equip researchers with the necessary methodologies to generate specific data for this compound. Understanding these fundamental physicochemical properties is a critical step in unlocking the full therapeutic potential of this promising natural product derivative.

References

Methodological & Application

Application Notes and Protocols for Galanganone B Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a chalcone (B49325) found in the rhizomes of Alpinia galanga, a plant widely used in traditional medicine. Chalcones are a class of compounds known for their various biological activities, including anti-inflammatory and antioxidant effects. These properties make this compound a compound of interest for further investigation in drug discovery and development. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound, based on established methodologies for similar compounds isolated from Alpinia galanga.

Data Presentation

ParameterExtractionPurification (Column Chromatography)
Starting Material Dried, powdered rhizomes of Alpinia galangaCrude methanolic or ethanolic extract
Solvent Methanol (B129727) or Ethanol (B145695)Hexane (B92381), Ethyl Acetate (B1210297), Methanol (in a gradient)
Solid-to-Solvent Ratio 1:10 to 1:20 (w/v)N/A
Extraction Time 24 - 72 hours (Maceration) or 4-6 hours (Soxhlet)N/A
Temperature Room Temperature (Maceration) or boiling point of solvent (Soxhlet)N/A
Typical Yield 5-15% (Crude Extract)0.1-1% of crude extract (estimated for a single compound)
Purity N/A>95% (after subsequent purification steps like HPLC)

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from the rhizomes of Alpinia galanga. These are generalized protocols and may require optimization based on the specific laboratory conditions and the desired purity of the final compound.

Protocol 1: Extraction of Crude this compound from Alpinia galanga Rhizomes

Objective: To extract a crude mixture of phytochemicals, including this compound, from the dried rhizomes of Alpinia galanga.

Materials:

  • Dried rhizomes of Alpinia galanga

  • Methanol or Ethanol (analytical grade)

  • Grinder or blender

  • Soxhlet apparatus or large glass container with a lid for maceration

  • Rotary evaporator

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Wash the rhizomes of Alpinia galanga thoroughly with distilled water to remove any dirt or debris.

    • Air-dry the rhizomes completely or use a laboratory oven at a low temperature (40-50°C).

    • Grind the dried rhizomes into a fine powder using a grinder or blender.

  • Extraction (choose one method):

    • Soxhlet Extraction:

      • Accurately weigh the powdered rhizomes and place them in a thimble.

      • Place the thimble in the Soxhlet extractor.

      • Fill the round-bottom flask with methanol or ethanol (approximately 1:10 solid-to-solvent ratio).

      • Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours, or until the solvent in the extractor is clear.

    • Maceration:

      • Place the powdered rhizomes in a large glass container.

      • Add methanol or ethanol to the container (1:10 to 1:20 solid-to-solvent ratio).

      • Seal the container and keep it at room temperature for 24-72 hours, with occasional shaking.

  • Filtration and Concentration:

    • After the extraction period, filter the extract through filter paper to remove the plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in a cool, dark, and dry place until further purification.

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane, Ethyl Acetate, and Methanol (analytical grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the glass column, ensuring there are no air bubbles.

    • Allow the silica gel to settle and the excess hexane to drain until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal amount of the initial mobile phase (hexane).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Finally, if required, further increase the polarity by using a mixture of ethyl acetate and methanol.

  • Fraction Collection:

    • Collect the eluate in small fractions using test tubes or a fraction collector.

  • Monitoring by Thin Layer Chromatography (TLC):

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate that gives good separation).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Concentration:

    • Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

Objective: To achieve high purity of this compound.

Materials:

  • Partially purified this compound from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) and Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for better peak shape)

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 30 minutes). A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically in the range of 254-370 nm for chalcones).

    • Injection Volume: 10-20 µL

  • Fraction Collection:

    • Collect the peak corresponding to this compound as it elutes from the column.

  • Purity Analysis:

    • Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried Alpinia galanga Rhizomes Grinding Grinding to Powder Start->Grinding Extraction Extraction (Methanol or Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Partially_Purified Partially Purified this compound Concentration2->Partially_Purified HPLC HPLC Purification (C18 Column) Partially_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway of Chalcones

While the specific signaling pathway of this compound is not yet elucidated, many chalcones are known to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[1][2][3][4]

Chalcone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates Galanganone_B This compound (Chalcone) Galanganone_B->IKK inhibits Galanganone_B->Keap1 inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_nucleus->Inflammatory_Genes activates transcription ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Inflammation Inflammation Inflammatory_Genes->Inflammation Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cell_Protection

Caption: Potential anti-inflammatory signaling pathways modulated by chalcones.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Galanganone B

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest literature search, specific in vitro cytotoxicity data for Galanganone B is not available. The following application notes and protocols are based on extensive research conducted on Galangin , a closely related flavonoid, to provide a relevant and comprehensive guide for researchers. The methodologies and expected outcomes described herein are predicted based on the activities of this structural analog.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. Evaluating its cytotoxic effects on cancer cell lines is a critical first step in the drug development process. This document provides detailed protocols for essential in vitro assays to determine the cytotoxicity of this compound, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and Annexin V/PI staining for apoptosis detection. Additionally, it outlines the signaling pathways potentially involved in this compound-induced cell death, based on findings for the related compound, galangin.

Data Presentation

The following tables summarize the cytotoxic effects of Galangin on various cancer cell lines. This data can serve as a benchmark for interpreting results obtained with this compound.

Table 1: IC50 Values of Galangin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A2780/CP70Ovarian Cancer42.324[1]
OVCAR-3Ovarian Cancer34.524[1]
IOSE 364Normal Ovarian131.324[1]
B16F10Melanoma145.024[2]
HCT-15Colon CancerApprox. 100-200Not Specified[3]
HT-29Colon CancerApprox. 100-200Not Specified
786-0Renal Cell Carcinoma>10048
Caki-1Renal Cell Carcinoma>10048
KKU-213Cholangiocarcinoma134 ± 1.224
KKU-213Cholangiocarcinoma73 ± 1.148
KKU-100Cholangiocarcinoma279 ± 1.224
KKU-100Cholangiocarcinoma158 ± 1.048
SGC-7901Gastric Cancer40-20024-72

Table 2: Apoptosis Induction by Galangin

Cell LineConcentration (µM)Apoptotic Cells (%)Assay MethodReference
B16F105015.08Annexin V/PI
B16F1010023.41Annexin V/PI
OVCAR-34018.2Annexin V/PI
MCF-7500 µg/ml32.6 (Early + Late)Annexin V/PI
786-0100Not specifiedAnnexin V/PI
Caki-1100Not specifiedAnnexin V/PI

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Remove Medium F->G H Add DMSO G->H I Shake Plate H->I J Read Absorbance at 570 nm I->J K Calculate Cell Viability J->K

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time. Include untreated (negative control) and lysis buffer-treated (positive control) wells.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells B Treat with this compound A->B C Incubate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate 30 min E->F G Add Stop Solution F->G H Read Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

LDH Assay Workflow

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min (dark) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Populations H->I

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

Based on studies with galangin, this compound may induce cytotoxicity through the following signaling pathways.

Mitochondrial (Intrinsic) Apoptosis Pathway

Galangin has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases-9 and -3, ultimately resulting in apoptosis.

Mitochondrial_Pathway GalanganoneB This compound Bcl2 Bcl-2 GalanganoneB->Bcl2 Inhibits Bax Bax GalanganoneB->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p38_MAPK_Pathway GalanganoneB This compound p38MAPK p38 MAPK GalanganoneB->p38MAPK Activates ApoptoticProteins Apoptotic Proteins p38MAPK->ApoptoticProteins Activates Apoptosis Apoptosis ApoptoticProteins->Apoptosis Promotes PI3K_Akt_Pathway GalanganoneB This compound PI3K PI3K GalanganoneB->PI3K Inhibits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

References

Elucidating the Anticancer Mechanisms of Bioactive Compounds from Alpinia galanga**

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Initial searches for "Galanganone B" did not yield publicly available scientific literature detailing its mechanism of action in cancer cells. PubChem lists it as a distinct chemical entity, but its biological activities remain uncharacterized in the reviewed literature.

Therefore, this document focuses on the well-researched bioactive flavonoid Galangin (B1674397) , also isolated from Alpinia galanga (galangal). It is plausible that the query for "this compound" was intended to explore the anticancer properties of galangal constituents, for which Galangin is a prominent and extensively studied example. The following application notes and protocols are based on the established anticancer effects of Galangin.

Application Notes: Mechanism of Action of Galangin in Cancer Cells

Galangin, a flavonoid found in high concentrations in the rhizome of Alpinia galanga, has demonstrated significant anticancer activities across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

1. Induction of Apoptosis: Galangin is a potent inducer of apoptosis in a variety of cancer cells.[1][2][3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key molecular events include:

  • Mitochondrial Pathway: Galangin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).

  • Death Receptor Pathway: In some cancer types, galangin can upregulate the expression of death receptors like DR5, sensitizing the cells to apoptosis.

  • Endoplasmic Reticulum (ER) Stress: Galangin can induce ER stress, leading to the expression of CHOP and DR4, which further promotes apoptosis.

2. Cell Cycle Arrest: Galangin can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, depending on the cancer cell type.

  • G0/G1 Arrest: In human head and neck squamous cell carcinoma and leukemic cells, galangin causes arrest in the G0/G1 phase. This is associated with the reduced expression of cyclin D1, CDK4, and CDK6.

  • S Phase Arrest: In nasopharyngeal carcinoma cells, galangin has been reported to induce S phase arrest.

  • G2/M Arrest: In metastatic breast cancer cells, galangal extract (containing galangin) has been shown to cause cell cycle arrest at the G2/M phase.

3. Modulation of Signaling Pathways: Galangin exerts its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway: Galangin can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition has been observed in kidney and breast cancer cells.

  • MAPK/ERK Pathway: In liver cancer cells, galangin has been shown to inhibit the PKC/ERK signaling pathway, which is involved in invasion and metastasis.

  • NF-κB Pathway: Galangin can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.

  • AMPK Pathway: Galangin can activate the AMP-activated protein kinase (AMPK) pathway, which can lead to apoptosis in breast cancer cells, particularly in combination with TRAIL.

  • TGF-beta/Smad Pathway: In HepG2 cells, galangin has been found to suppress proliferation by activating the TGF-beta receptor/Smad pathway.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Galangin in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 ValueReference
A2780/CP70Ovarian Cancer42.3 µM
OVCAR-3Ovarian Cancer34.5 µM
4T1Metastatic Breast Cancer135 µg/mL (Galangal Extract)
HCT-15Colon CancerDose-dependent apoptosis
HT-29Colon CancerDose-dependent apoptosis
JurkatT-cell LeukemiaPotent cytotoxicity (Galanals A & B)

Note: Some studies reported dose-dependent effects without specifying an exact IC50 value.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Galangin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Galangin stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Galangin in a complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the Galangin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Galangin.

Materials:

  • Cancer cell line

  • Galangin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Galangin for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Galangin on cell cycle distribution.

Materials:

  • Cancer cell line

  • Galangin

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with Galangin as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Galangin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Galangin_ext Galangin DR5 DR5 Galangin_ext->DR5 upregulates Caspase8 Caspase-8 DR5->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Galangin_int Galangin Bcl2 Bcl-2 Galangin_int->Bcl2 downregulates Bax Bax Galangin_int->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Galangin-induced apoptosis signaling pathways.

Galangin_PI3K_Akt_Pathway Galangin Galangin PI3K PI3K Galangin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Galangin.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treat with Galangin (various concentrations and times) start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Flow Cytometry (Annexin V/PI) treatment->apoptosis cell_cycle Flow Cytometry (PI Staining) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western end Data Analysis & Mechanism Elucidation viability->end apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow for studying Galangin's effects.

References

Investigating the Antioxidant Activity of Galanganone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant properties of Galanganone B, a diarylheptanoid isolated from the rhizomes of Alpinia galanga. The following sections detail the theoretical background, experimental protocols, and data presentation for assessing the antioxidant activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document provides protocols and reference data from its source plant to guide researchers in their investigations.

Introduction to this compound and its Antioxidant Potential

This compound belongs to the class of diarylheptanoids, which are characteristic constituents of plants from the Zingiberaceae family, including Alpinia galanga (galangal). Diarylheptanoids, such as the well-studied curcumin, are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant potential of Alpinia galanga extracts has been demonstrated in several studies, suggesting that its bioactive compounds, including this compound, contribute to these effects.

The antioxidant activity of compounds like this compound is attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. A key mechanism implicated in the antioxidant effects of many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Data Presentation: Antioxidant Activity of Alpinia galanga Extracts

Extract Type Assay IC50 Value (µg/mL) Reference Compound Reference IC50 (µg/mL)
Methanolic ExtractDPPH7.22 ± 0.57 (mg/mL)Ascorbic Acid5.07
Ethanolic Extract (60%)DPPH8.54 ± 0.38 (mg/mL)Ascorbic Acid5.07
Aqueous ExtractDPPH9.33 ± 0.46 (mg/mL)Ascorbic Acid5.07
Ethanolic Extract (50%)DPPH10,660α-tocopherol1,450
Aqueous ExtractDPPH55,480α-tocopherol1,450
Methanolic ExtractABTS0.61 ± 0.46 (mg/mL)Ascorbic Acid7.90
Ethanolic Extract (60%)ABTS0.69 ± 0.61 (mg/mL)Ascorbic Acid7.90
Aqueous ExtractABTS0.82 ± 0.42 (mg/mL)Ascorbic Acid7.90

Note: The significant variance in IC50 values across different studies can be attributed to variations in extraction methods, solvents used, and specific assay conditions. Researchers investigating this compound should establish their own baseline with standard reference compounds.

Signaling Pathway: The Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Application Notes and Protocols: Galanganone B as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigation of Galanganone B as a novel anti-inflammatory agent. These notes provide a comprehensive overview of the potential mechanisms of action and detailed protocols for evaluating its anti-inflammatory efficacy, drawing parallels from the closely related and well-studied flavonoid, Galangin (B1674397).

Introduction

This compound is a flavonoid of significant interest for its potential therapeutic properties. While direct studies on this compound are emerging, extensive research on the related compound Galangin provides a strong framework for understanding its anti-inflammatory potential. Flavonoids, as a class, are known to modulate key signaling pathways involved in the inflammatory response.[1] This document outlines the likely mechanisms of action of this compound and provides detailed experimental protocols to assess its efficacy as an anti-inflammatory agent. The primary proposed mechanism involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4]

Data Presentation

The following tables summarize the inhibitory effects of Galangin, a closely related flavonoid to this compound, on key inflammatory markers. This data serves as a benchmark for designing and interpreting experiments with this compound.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

MediatorCell LineStimulantConcentration of Galangin% Inhibition / EffectReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS (1 µg/mL)50 µMSignificant decrease[2]
IL-1βRAW 264.7 MacrophagesLPSDose-dependentReduction in mRNA levels[2]
IL-6RAW 264.7 MacrophagesLPSDose-dependentReduction in mRNA levels[2]
iNOSRAW 264.7 MacrophagesLPSDose-dependentReduction in mRNA and protein levels[2]
COX-2Rat Dorsal Root GanglionCapsaicinNot specifiedDecreased levels[5]
PGE2Rat Dorsal Root GanglionCapsaicinNot specifiedDecreased levels[5]
TNF-αRat Dorsal Root GanglionCapsaicinNot specifiedDecreased levels[5]

Table 2: Effects on Signaling Pathways

PathwayTarget ProteinCell LineEffect of GalanginReference
MAPKERKRAW 264.7 MacrophagesInhibition of phosphorylation[2]
NF-κBp65RAW 264.7 MacrophagesInhibition of phosphorylation[2][4]
NF-κBIκBαNot specifiedInhibits phosphorylation, preventing dissociation[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in the supernatant of RAW 264.7 macrophage cell cultures using the Griess assay.[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[7]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.[8][9][10]

Materials:

  • Cell culture supernatant from this compound treated and LPS-stimulated cells

  • PGE2 ELISA Kit (commercial)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[9][10]

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.[9]

    • Add 50 µL of PGE2-alkaline phosphatase conjugate to each well (except total activity and blank wells).[9]

    • Add 50 µL of the PGE2 antibody to each well (except blank, total activity, and non-specific binding wells).[9]

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker.[9]

  • Washing: Wash the wells three times with the provided wash buffer.[9]

  • Substrate Addition: Add 200 µL of the substrate solution to each well and incubate for 45 minutes at room temperature.[9]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: Calculate the PGE2 concentration based on the standard curve.

Protocol 3: Analysis of Pro-inflammatory Cytokine mRNA Expression by Real-Time PCR

This protocol details the measurement of TNF-α, IL-6, and IL-1β mRNA levels using quantitative real-time PCR (qRT-PCR).[11]

Materials:

  • RAW 264.7 cells treated with this compound and/or LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

    • Perform the qRT-PCR using a standard protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocation MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK activates GalanganoneB This compound GalanganoneB->IKK inhibits GalanganoneB->MAPK inhibits DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes transcription

Caption: Proposed NF-κB and MAPK signaling pathway inhibition by this compound.

G cluster_assays Downstream Assays start Start: Culture RAW 264.7 cells treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Collect Cells stimulation->cells no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay cytokine_assay Cytokine mRNA Analysis (qRT-PCR) cells->cytokine_assay western_blot Protein Analysis (Western Blot for iNOS, COX-2, p-ERK, p-p65) cells->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Evaluating Galanganone B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a diarylheptanoid isolated from the rhizomes of Alpinia galanga. While specific research on this compound is limited, related compounds from Alpinia galanga, such as galangin (B1674397), have demonstrated significant anti-inflammatory and anti-cancer properties. These effects are primarily attributed to the modulation of key signaling pathways, including NF-κB and MAPK, and the induction of apoptosis.[1][2] This document provides a comprehensive guide with detailed protocols for cell-based assays to evaluate the potential efficacy of this compound as an anti-inflammatory and anti-cancer agent.

Data Presentation: Efficacy of Related Compounds

Due to the limited availability of quantitative data for this compound, the following tables summarize the reported efficacy of the related flavonoid, galangin, to provide a comparative benchmark for expected results.

Table 1: Anti-Cancer Activity of Galangin

Cell LineAssayIC50 ValueKey FindingsReference
Ovarian Cancer (A2780/CP70)MTT Assay42.3 µMInduced apoptosis via a p53-dependent pathway.[3]
Ovarian Cancer (OVCAR-3)MTT Assay34.5 µMInduced apoptosis via a p53-dependent pathway.[3]
Burkitt's Lymphoma (Daudi)MTT AssayIC50 not specified, but apoptosis induced at IC20, IC30, and IC50Induced apoptosis and cell cycle arrest at the G0/G1 phase.[4]
Burkitt's Lymphoma (Raji)MTT AssayIC50 not specified, but apoptosis induced at IC50Induced cell cycle arrest at the S phase.
Human Breast Cancer (MCF-7)MTT Assay170.0 ± 5.9 µg/ml (72h)Induced apoptosis.

Table 2: Anti-Inflammatory Activity of Galangin

Cell LineStimulantAssayEffective ConcentrationKey FindingsReference
Murine Macrophages (RAW 264.7)LPSNO Production50 µMSignificantly decreased nitric oxide production.
Murine Macrophages (RAW 264.7)LPSmRNA levels (IL-1β, IL-6, iNOS)Dose-dependentReduced mRNA levels of pro-inflammatory cytokines and genes.
Murine Macrophages (RAW 264.7)LPSWestern BlotNot specifiedInhibited ERK and NF-κB-p65 phosphorylation.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anti-cancer and anti-inflammatory efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold 1X PBS, and centrifuge.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 4 hours. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantification of Pro-Inflammatory Cytokines by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour.

  • Sample and Standard Incubation: Add cell culture supernatants (from cells treated with this compound and/or an inflammatory stimulus) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1-2 hours.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line, Macrophages) seeding Seed Cells in Plates cell_culture->seeding treatment Treat with this compound (Dose-Response and Time-Course) seeding->treatment stimulus Add Inflammatory Stimulus (e.g., LPS for anti-inflammatory assays) treatment->stimulus viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western Protein Expression (Western Blot) treatment->western elisa Cytokine Secretion (ELISA) treatment->elisa stimulus->western stimulus->elisa ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Quantification western->protein_quant cytokine_quant Cytokine Quantification elisa->cytokine_quant anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK GalanganoneB This compound GalanganoneB->ERK Inhibits GalanganoneB->IKK Inhibits p_ERK p-ERK ERK->p_ERK Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) p_ERK->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB Degradation releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Cytokines Induces Transcription apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway GalanganoneB This compound Bcl2 Bcl-2 GalanganoneB->Bcl2 Downregulates p53 p53 GalanganoneB->p53 Activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase37 Caspase-3/7 CytochromeC->Caspase37 Activates DR5 Death Receptor 5 (DR5) Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis p53->Bax Upregulates p53->DR5 Upregulates

References

Animal Models for In Vivo Evaluation of Galanganone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for studying the in vivo effects of Galanganone B, a bioactive flavonoid. Given the close structural and functional relationship, and the greater volume of available research, data from studies on Galangin is used as a proxy to establish robust protocols for this compound. The focus is on the anti-inflammatory, and neuroprotective properties of this compound, with detailed protocols for key experiments and data presentation for effective comparison.

Anti-inflammatory and Analgesic Effects

This compound is expected to exhibit significant anti-inflammatory and analgesic properties. Animal models of induced inflammation and pain are crucial for evaluating its therapeutic potential.

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different mediators of inflammation.

Quantitative Data Summary

Animal ModelTreatmentDosage (mg/kg)RouteDurationKey FindingsReference
MiceGalangin25 and 50Oral7 daysReduced paw edema, comparable to celecoxib (B62257) (20 mg/kg).[1]
MiceGalangin25 and 50Oral7 daysDecreased acetic acid-induced vascular permeability.[1]

Experimental Protocol

  • Animals: Male Kunming mice (18-22 g) are used.[1]

  • Acclimation: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Mice are randomly divided into control, vehicle, positive control (e.g., celecoxib 20 mg/kg), and this compound treatment groups (e.g., 25 and 50 mg/kg).

  • Drug Administration: this compound, dissolved in 0.5% carboxymethylcellulose sodium, is administered orally by gavage for 7 consecutive days.[1] The control group receives the vehicle.

  • Induction of Edema: One hour after the final drug administration on day 7, 1% carrageenan solution (50 µL) is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or calipers at 1, 2, 3, and 4 hours post-carrageenan injection.[1]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Experimental Workflow

G acclimation Animal Acclimation (1 week) grouping Random Grouping acclimation->grouping treatment Daily Oral Gavage (7 days) (Vehicle, Positive Control, this compound) grouping->treatment induction Carrageenan Injection (1% solution, 50 µL) treatment->induction measurement Measure Paw Edema (1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Adjuvant-Induced Arthritis in Rats

This model mimics chronic inflammation and is particularly relevant for studying rheumatoid arthritis. Injection of Freund's complete adjuvant (FCA) induces a systemic autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion.

Quantitative Data Summary

Animal ModelTreatmentDosage (µg)RouteDurationKey FindingsReference
RatsGalangin10, 20, and 40Intra-articular injection4 weeksImproved bone/cartilage destruction, synovial hyperplasia, and pannus formation.

Experimental Protocol

  • Animals: Male Sprague-Dawley rats (4 weeks old) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 100 mg of chicken collagen II emulsified in complete Freund's adjuvant at the base of the tail.

  • Grouping and Treatment: Rats are randomly divided into a control group, an arthritis model group, and this compound treatment groups (e.g., 10, 20, and 40 µg). This compound is administered for 4 weeks.

  • Clinical Assessment: Arthritis severity is scored based on paw swelling and erythema. Body weight is monitored regularly.

  • Histopathological Analysis: On day 49, rats are euthanized, and ankle joints are collected. Tissues are fixed in 4% paraformaldehyde, decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Biochemical Analysis: Blood and synovial tissues are collected for analysis of inflammatory markers.

    • ELISA: Serum and tissue homogenates are used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

    • Western Blot: Synovial tissue lysates are used to determine the expression levels of proteins in the PI3K/Akt/mTOR signaling pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound in Rheumatoid Arthritis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) mTOR->Inflammation Promotes GalanganoneB This compound GalanganoneB->PI3K Inhibits GalanganoneB->Akt Inhibits GalanganoneB->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway in rheumatoid arthritis.

Neuroprotective Effects

This compound is postulated to have neuroprotective properties, which can be investigated using models of neurodegeneration.

6-OHDA-Induced Neurodegeneration in C. elegans**

The nematode Caenorhabditis elegans is a powerful model for studying neurodegenerative diseases due to its simple nervous system and genetic tractability. The neurotoxin 6-hydroxydopamine (6-OHDA) selectively destroys dopaminergic neurons, mimicking aspects of Parkinson's disease.

Quantitative Data Summary

Animal ModelTreatmentConcentration (µM)Exposure TimeKey FindingsReference
C. elegans (BZ555)Galangin10072 hoursRecovered GFP intensity of dopaminergic neurons by 18.7%.

Experimental Protocol

  • C. elegans Strain: The transgenic strain BZ555, which expresses green fluorescent protein (GFP) specifically in dopaminergic neurons, is used.

  • Synchronization: A synchronized population of L1 larvae is obtained by standard bleaching methods.

  • Treatment: Synchronized L1 larvae are cultured in liquid S-medium containing E. coli OP50 as a food source. This compound (e.g., 100 µM) and 6-OHDA (50 mM) are added to the culture medium. A group treated with L-Dopa (2 mM) can be included as a positive control.

  • Incubation: The worms are incubated at 20°C for 72 hours.

  • Microscopy: After 72 hours, the worms are mounted on agar (B569324) pads, and the GFP fluorescence in the dopaminergic neurons of the head region is observed and quantified using a fluorescence microscope.

  • Behavioral Assay: The slowing of movement, a behavioral correlate of dopaminergic neuron degeneration, can be quantified.

  • ROS Assay: The in vivo reactive oxygen species (ROS) levels can be measured to assess the antioxidant effect of this compound.

Signaling Pathway: Nrf2/Keap1 Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to GalanganoneB This compound GalanganoneB->Keap1 Inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2/Keap1 signaling pathway in neuroprotection.

General Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Preparation: Collect blood samples and centrifuge to obtain serum. For tissue samples, homogenize in lysis buffer and centrifuge to collect the supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by avidin-horseradish peroxidase (HRP).

  • Substrate Addition: Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine is determined by comparison to the standard curve.

Western Blot for Signaling Protein Analysis
  • Protein Extraction: Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, p-mTOR, Nrf2, Keap1, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from tissue samples using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

References

Application Note: Analytical Techniques for Galanganone B Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanganone B, a prenylated chalcone (B49325) with the molecular formula C34H40O6, is a compound of interest with potential therapeutic applications.[1] As with any active pharmaceutical ingredient (API), a thorough understanding and control of its impurity profile are critical for ensuring safety and efficacy. Impurity profiling involves the detection, identification, and quantification of various impurities that may arise during synthesis, purification, and storage.[2][3] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate stringent control over impurities in drug substances and products.[4]

This application note details a comprehensive approach for the impurity profiling of this compound, employing modern analytical techniques. The primary method described is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), a powerful tool for the separation and structural elucidation of flavonoids and their related substances.[5] Additionally, protocols for forced degradation studies are provided to identify potential degradation products under various stress conditions, which is essential for developing stability-indicating methods.

Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common and effective techniques for separating flavonoids and their impurities. UPLC offers higher resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC.

  • Mass Spectrometry (MS): When coupled with LC, MS provides sensitive detection and crucial structural information about the impurities. High-resolution mass spectrometry (HRMS) techniques like Q-TOF/MS allow for the determination of elemental composition, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated impurities.

  • Forced Degradation Studies: These studies are critical for identifying potential degradation products that may form under various environmental stresses, such as acid, base, oxidation, heat, and light.

Experimental Protocols

1. UPLC-Q-TOF/MS Method for Separation and Identification of Impurities

This protocol describes a stability-indicating UPLC method coupled with Q-TOF/MS for the separation and identification of this compound and its potential impurities.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Methanol (B129727) (HPLC grade)

1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Sample Solution: Prepare the test sample of this compound at a concentration of 1 mg/mL in methanol.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

1.3. UPLC Conditions

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • PDA Detector Wavelength: 200-400 nm

1.4. Q-TOF/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative

  • Scan Range: m/z 100-1500

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative)

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: MSE (a method of data acquisition that captures both low and high energy spectra simultaneously)

2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.

2.1. Preparation of Samples for Forced Degradation Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water mixture).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and reflux at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and reflux at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 3% H2O2 to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.

2.2. Analysis of Degraded Samples Analyze the stressed samples using the UPLC-Q-TOF/MS method described above. Compare the chromatograms of the stressed samples with that of an untreated sample to identify degradation products.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data of this compound and Potential Impurities

PeakRetention Time (min)[M+H]+ (m/z)[M-H]- (m/z)Proposed Identity
Imp-15.8546.3544.3Isomer of this compound
GB 9.2 545.29 543.28 This compound
Imp-210.5561.28559.27Oxidized Product (+O)
Imp-312.1423.21421.20Hydrolytic Cleavage Product
Imp-413.7547.30545.29Reduced Product (+2H)

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionNumber of DegradantsMajor Degradant (RT, min)% Degradation
1N HCl, 80°C, 4h212.115.2
1N NaOH, 80°C, 2h312.1, 5.828.5
3% H2O2, RT, 24h110.511.8
Heat (105°C), 48h15.85.3
Photolytic213.7, 5.88.9

Visualizations

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A This compound Bulk Drug B Prepare 1 mg/mL Solution A->B C Acid Hydrolysis (1N HCl, 80°C) B->C Expose to Stress D Base Hydrolysis (1N NaOH, 80°C) B->D Expose to Stress E Oxidative Degradation (3% H2O2, RT) B->E Expose to Stress F Thermal Degradation (105°C) B->F Expose to Stress G Photolytic Degradation (UV/Vis Light) B->G Expose to Stress H UPLC-Q-TOF/MS Analysis C->H D->H E->H F->H G->H I Identify Impurities H->I J Quantify Impurities I->J K Elucidate Structures J->K G cluster_0 Chromatography cluster_1 Mass Spectrometry cluster_2 Data System UPLC UPLC System (Separation) Column C18 Column UPLC->Column Inject Sample ESI ESI Source (Ionization) Column->ESI Eluent QTOF Q-TOF Analyzer (Mass Analysis) ESI->QTOF Detector Detector QTOF->Detector Data Data Acquisition & Processing Detector->Data Signal

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Galanganone B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Galanganone B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic protocols.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the synthesis of this compound, focusing on the critical Claisen-Schmidt condensation step and the preparation of its complex precursors.

Issue 1: Low Yield in the Final Claisen-Schmidt Condensation Step

Question: We are experiencing a low yield of this compound when reacting the substituted acetophenone (B1666503) precursor with p-hydroxybenzaldehyde. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in the Claisen-Schmidt condensation to form this compound are often attributed to several factors, including suboptimal reaction conditions, side reactions, and purification challenges. Here is a breakdown of potential causes and their solutions:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Rationale
Inappropriate Base Catalyst Screen different base catalysts such as NaOH, KOH, or Ba(OH)₂. The choice and concentration of the base are critical.[1] Insufficient catalyst can lead to an incomplete reaction, while an excessively strong base may promote side reactions.[1]The basicity of the catalyst influences the rate of enolate formation and subsequent condensation. The optimal base depends on the specific substrates and solvent system.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Lower temperatures may favor the desired product formation, while higher temperatures can sometimes lead to side product formation.[1]The aldol (B89426) addition is often reversible, and higher temperatures can favor the dehydrated chalcone (B49325) product. However, this can also increase the rate of undesired side reactions.
Side Reactions To minimize self-condensation of the acetophenone precursor, slowly add it to a mixture of the p-hydroxybenzaldehyde and the base.[2] The Cannizzaro reaction of p-hydroxybenzaldehyde is also a possibility under strong basic conditions; ensure the acetophenone is present to react.[1]Slow addition of the ketone maintains a low concentration of the enolate, favoring the cross-condensation over self-condensation.[2]
Poor Solubility of Reactants Ensure that both the complex acetophenone precursor and p-hydroxybenzaldehyde are fully dissolved in the chosen solvent. Solvent-free grinding methods have shown success in some Claisen-Schmidt reactions and could be explored.[1]Proper dissolution of reactants is essential for the reaction to proceed efficiently.
Product Precipitation Issues If this compound precipitates from the reaction mixture, it can coat the reactants and halt the reaction. Consider using a solvent in which the product is more soluble or increasing the solvent volume.[3]Maintaining a homogeneous reaction mixture is crucial for the reaction to go to completion.
Difficult Purification The presence of multiple spots on a TLC plate indicates a mixture of products, which can complicate purification and lower the isolated yield.[2] Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or column chromatography may be necessary to isolate the pure product.Effective purification is key to obtaining a high yield of the desired product.

Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation

Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation start Low Yield of this compound check_reactants Verify Purity and Stoichiometry of Reactants start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup impure_reactants Impure Starting Materials? check_reactants->impure_reactants incorrect_stoichiometry Incorrect Stoichiometry? check_reactants->incorrect_stoichiometry suboptimal_base Suboptimal Base/Concentration? check_conditions->suboptimal_base suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp suboptimal_solvent Poor Solvent Choice? check_conditions->suboptimal_solvent product_loss Product Loss During Work-up? check_workup->product_loss inefficient_purification Inefficient Purification? check_workup->inefficient_purification purify_reactants Purify Reactants impure_reactants->purify_reactants Yes adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of aldehyde) incorrect_stoichiometry->adjust_stoichiometry Yes end Improved Yield purify_reactants->end adjust_stoichiometry->end screen_bases Screen Different Bases (NaOH, KOH, etc.) suboptimal_base->screen_bases Yes optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes screen_solvents Screen Different Solvents/Consider Solvent-Free suboptimal_solvent->screen_solvents Yes screen_bases->end optimize_temp->end screen_solvents->end optimize_extraction Optimize Extraction/Washing Steps product_loss->optimize_extraction Yes optimize_purification Optimize Recrystallization/Chromatography inefficient_purification->optimize_purification Yes optimize_extraction->end optimize_purification->end

Troubleshooting decision tree for low yield in this compound synthesis.
Issue 2: Difficulty in Synthesizing the Substituted Acetophenone Precursor

Question: We are struggling to synthesize the key precursor, 1-(2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl)ethan-1-one, with good yield and stereocontrol. What are the critical steps and potential pitfalls?

Answer: The synthesis of this complex acetophenone is a multi-step process that involves the formation of the chiral side chain and its attachment to the aromatic core. Low yields can arise at several stages.

Key Synthetic Stages and Troubleshooting

  • Stereoselective Synthesis of the Homoallylic Alcohol Side Chain: The (E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl moiety requires a stereocontrolled addition of a dodecenyl group to p-hydroxybenzaldehyde.

    • Challenge: Achieving high enantioselectivity and diastereoselectivity.

    • Potential Solution: Employing asymmetric allylation methods. For instance, the use of chiral allylboronates or allyltitanium reagents in the presence of a chiral ligand can afford high levels of stereocontrol in the formation of homoallylic alcohols.

    • Troubleshooting:

      • Low Enantioselectivity: The choice of chiral ligand and catalyst is crucial. Screening different chiral ligands and ensuring anhydrous reaction conditions are important.

      • Low Diastereoselectivity: The geometry of the allylating agent is critical. Using a stereochemically pure (E)-dodecenylating agent is necessary.

  • Attachment of the Side Chain to the Aromatic Ring (Friedel-Crafts Alkylation):

    • Challenge: Regioselectivity of the alkylation on the electron-rich 2,4-dihydroxy-6-methoxyacetophenone ring and potential for side reactions.

    • Potential Solution: A Friedel-Crafts-type alkylation is a plausible route. The reaction is typically catalyzed by a Lewis acid.

    • Troubleshooting:

      • Incorrect Regiochemistry: The hydroxyl groups on the acetophenone are strongly activating and directing. Protection of one or more hydroxyl groups may be necessary to achieve the desired regioselectivity.

      • Low Yield: The choice of Lewis acid and reaction conditions (temperature, solvent) is critical. Over-alkylation or rearrangement of the side chain can occur under harsh conditions. A milder Lewis acid and lower temperatures should be explored.

      • Carbocation Rearrangement: The homoallylic alcohol side chain can be prone to rearrangement upon formation of a carbocation. Using conditions that favor a direct SN2-type displacement or a more stabilized carbocation intermediate is recommended.

Logical Flow of Precursor Synthesis

Precursor Synthesis Workflow start Synthesis of Acetophenone Precursor step1 Step 1: Prepare (E)-dodec-2-enal start->step1 step2 Step 2: Asymmetric Allylation step1->step2 details1 Starting from commercially available materials. step1->details1 step3 Step 3: Friedel-Crafts Alkylation step2->step3 details2 React (E)-dodec-2-enal with a p-hydroxyphenyl organometallic reagent in the presence of a chiral catalyst to form the homoallylic alcohol. step2->details2 details3 Couple the synthesized side chain with 2,4-dihydroxy-6-methoxyacetophenone using a Lewis acid catalyst. step3->details3 end Acetophenone Precursor step3->end

Logical workflow for the synthesis of the acetophenone precursor.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? A1: The core reaction is a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. It involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the case of this compound, the substituted acetophenone precursor reacts with p-hydroxybenzaldehyde.

Q2: Why is a base catalyst typically used in the Claisen-Schmidt condensation? A2: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is commonly used to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. While acid catalysis is possible, it can sometimes lead to side reactions.[2]

Q3: What are the most common side reactions to be aware of? A3: The primary side reaction is the self-condensation of the enolizable ketone.[2] Another potential side reaction is the Cannizzaro reaction of the aldehyde, especially if it lacks α-hydrogens and is subjected to a strong base in the absence of an enolizable ketone.[1]

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: Are there any "green chemistry" approaches to improve the synthesis? A5: Yes, solvent-free grinding and microwave-assisted synthesis have been reported to improve yields and reduce reaction times for Claisen-Schmidt condensations. These methods can also reduce the environmental impact by minimizing the use of organic solvents.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Reagents:

  • Substituted acetophenone precursor (1 equivalent)

  • p-Hydroxybenzaldehyde (1.1 equivalents)

  • Sodium hydroxide (2 equivalents)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the substituted acetophenone and p-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide in water or ethanol to the reaction mixture with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, perform an extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Friedel-Crafts Alkylation

This is a generalized protocol for the attachment of the side chain and requires careful optimization.

Reagents:

  • 2,4-dihydroxy-6-methoxyacetophenone (1 equivalent)

  • Synthesized homoallylic alcohol side chain (activated as a halide or tosylate, 1 equivalent)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • Dissolve the 2,4-dihydroxy-6-methoxyacetophenone in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid to the solution with stirring.

  • Add a solution of the activated homoallylic alcohol side chain in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water or a dilute acid solution.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

References

Technical Support Center: Enhancing Galanganone B Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galanganone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of this compound in bioassay preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid compound with the molecular formula C34H40O6 and a molecular weight of approximately 544.7 g/mol . Like many flavonoids, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions commonly used in bioassays. This can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What are the initial steps to dissolve this compound?

A2: The initial approach for dissolving this compound, a hydrophobic compound, typically involves the use of an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds. Subsequently, this stock solution is diluted into your aqueous assay buffer to achieve the desired final concentration.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common challenge with hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Use of Co-solvents: Incorporating a co-solvent can enhance the solubility of this compound in your final assay medium.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds in aqueous solutions. For flavonoids like this compound, ethanol (B145695) is a commonly used co-solvent. By preparing your final dilution in a buffer containing a small percentage of a suitable co-solvent, you can often prevent precipitation.

Q5: Can cyclodextrins improve the solubility of this compound?

A5: Yes, cyclodextrins are effective solubilizing agents for many poorly soluble compounds, including flavonoids. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a hydrophobic molecule like this compound can be encapsulated, forming an inclusion complex. This complex is more soluble in aqueous solutions. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

Troubleshooting Guides

Problem: Difficulty Dissolving this compound in 100% DMSO.
Potential Cause Recommended Solution
Insufficient Solvent Volume Increase the volume of DMSO to ensure the concentration of this compound is not above its solubility limit in DMSO.
Compound Aggregation Use gentle heating (30-40°C) and sonication to help break up compound aggregates and facilitate dissolution.
Purity of DMSO Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce the solubility of hydrophobic compounds.
Problem: this compound Precipitates in Cell Culture Media.
Potential Cause Recommended Solution
Low Aqueous Solubility Lower the final concentration of this compound in the cell culture medium.
Rapid Change in Polarity Add the DMSO stock solution to the media dropwise while gently vortexing to allow for gradual mixing.
Interaction with Media Components Prepare the final dilution in a serum-free medium first, and then add serum if required for your assay.

Quantitative Data: Solubility of Related Flavonoids

Table 1: Solubility of Galangin (B1674397) in Various Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~30
Ethanol~30
Dimethylformamide (DMF)~30
1:3 Ethanol:PBS (pH 7.2)~0.25

Data sourced from product information for Galangin.[1]

Table 2: Comparative Solubility of Different Flavonoids in Organic Solvents

FlavonoidSolventSolubility (mmol/L)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
RutinAcetonitrile0.50

This table illustrates the significant impact of both flavonoid structure and solvent choice on solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in bioassays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (30-40°C) can also be applied to aid dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to a desired concentration (e.g., 10-40% w/v). Stir until fully dissolved.

  • Complexation:

    • Slowly add the this compound powder directly to the HP-β-CD solution while stirring.

    • Continue stirring the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Removal of Undissolved Compound:

    • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed, precipitated this compound.

    • Carefully collect the supernatant.

  • Sterilization: For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Determination: The final concentration of the solubilized this compound in the cyclodextrin (B1172386) solution should be determined using an appropriate analytical method, such as HPLC-UV.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilizing this compound

G cluster_start Start: this compound Powder cluster_methods Solubilization Methods cluster_steps Key Steps cluster_end End Product start This compound Powder Weigh Weigh Compound start->Weigh DMSO Method 1: DMSO Stock Vortex Vortex/Sonicate DMSO->Vortex Cyclodextrin Method 2: Cyclodextrin Complexation Complex Incubate for Complex Formation Cyclodextrin->Complex CoSolvent Method 3: Co-Solvent System Dilute Dilute to Working Concentration CoSolvent->Dilute AddSolvent Add Solvent/Vehicle Weigh->AddSolvent AddSolvent->DMSO 100% DMSO AddSolvent->Cyclodextrin Aqueous HP-β-CD AddSolvent->CoSolvent e.g., Ethanol/Buffer Vortex->Dilute end Solubilized this compound for Bioassay Dilute->end Filter Filter/Centrifuge Complex->Filter Filter->Dilute

Caption: Workflow for solubilizing this compound.

Potential Signaling Pathways Modulated by this compound

Based on the known biological activities of the closely related flavonoid galangin and extracts from Alpinia galanga, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.

1. NF-κB Signaling Pathway

NFkB_Pathway GalanganoneB This compound IKK IKK Complex GalanganoneB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway.

2. MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GalanganoneB This compound Ras Ras GalanganoneB->Ras Inhibits Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Activates Cell_Proliferation Cell Proliferation & Invasion AP1->Cell_Proliferation Promotes

Caption: Modulation of the MAPK/ERK signaling pathway.

3. PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GalanganoneB This compound PI3K PI3K GalanganoneB->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Troubleshooting Galanganone B instability in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the potential instability of Galanganone B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common symptom of compound instability. This compound is a diarylheptanoid, a class of compounds that can be sensitive to various environmental factors. Degradation of your this compound stock or working solutions can lead to lower effective concentrations and the presence of degradation products, both of which can affect experimental outcomes. Factors such as pH, temperature, light, and the solvent used can influence the stability of diarylheptanoids[1][2].

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Based on studies of related diarylheptanoids and other phenolic compounds, the primary factors affecting stability are:

  • pH: Many phenolic compounds are unstable at high pH[3][4]. Some diarylheptanoids show significant degradation at both acidic (pH 1.2) and physiological to slightly alkaline (pH 7.4) conditions, while being more stable at a neutral pH of around 6.8[1][5]. The stability of curcumin, a well-known diarylheptanoid, is also pH-dependent[6].

  • Temperature: Elevated temperatures can significantly accelerate the degradation of diarylheptanoids. Long-term storage at 40°C can lead to rapid degradation, while lower temperatures (-20°C to 4°C) are recommended for storage[2]. Studies on similar compounds show that storage at -15°C or 5°C provides better stability than at 22°C[1][7].

  • Light: Exposure to light, especially UV light, can cause degradation of phenolic compounds[8]. It is recommended to store solutions in amber vials or otherwise protect them from light.

  • Oxygen: The presence of oxygen can lead to auto-oxidation of phenolic compounds, especially at higher pH[9]. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.

  • Solvent: The choice of solvent can also impact stability. Some diarylheptanoids show different stability profiles in aqueous versus methanolic solutions[1].

Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?

A3: To maximize the stability of your this compound solutions, follow these best practices:

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol. For aqueous working solutions, prepare them fresh before each experiment.

  • pH Control: If using aqueous buffers, maintain a pH that is optimal for stability. Based on data from related compounds, a slightly acidic to neutral pH (around 6.8) may be preferable to alkaline conditions[1][10].

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Keep working solutions on ice during experiments.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light[8].

  • Oxygen Exclusion: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable way to assess the stability of your this compound solution is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. By analyzing your solution over time, you can monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Factors Affecting Diarylheptanoid Stability

The following table summarizes the key factors that can influence the stability of diarylheptanoids, based on studies of compounds in this class.

FactorEffect on StabilityRecommendationsCitations
pH Can be unstable at acidic (pH 1.2) and physiological to alkaline (pH 7.4) conditions. More stable at slightly acidic to neutral pH.Maintain solutions at a pH of approximately 6.8. Avoid highly acidic or alkaline buffers.[1][3][4][5][10]
Temperature Higher temperatures (22°C and above) accelerate degradation.Store stock solutions at -20°C or -80°C. Keep working solutions on ice.[1][2][7]
Light Exposure to light, particularly UV, can cause degradation.Store solutions in amber vials or protect from light with foil.[8]
Oxygen Can lead to auto-oxidation, especially at higher pH.Use degassed solvents and consider storing under an inert atmosphere (argon or nitrogen).[9][11]
Solvent Stability can differ between aqueous and organic solvents.Prepare fresh aqueous solutions. For stock solutions, use anhydrous DMSO or ethanol.[1]
Storage Time Degradation can occur over time, even under optimal conditions.Prepare fresh working solutions and monitor the stability of stock solutions periodically.[1][2]

Experimental Protocol: Assessing this compound Stability

This protocol provides a general workflow for testing the stability of this compound under various conditions using HPLC.

1. Materials and Reagents:

  • This compound solid compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity water

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)

  • Light chamber with a controlled light source (or use aluminum foil for dark control)

  • Amber and clear glass vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Store the stock solution in small aliquots in amber vials at -20°C.

3. Stress Testing Conditions:

  • pH Stability:

    • Dilute the this compound stock solution in buffers of different pH values (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

  • Temperature Stability:

    • Dilute the stock solution in a stable buffer (e.g., pH 6.8).

    • Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Photostability:

    • Dilute the stock solution in a stable buffer.

    • Expose one set of samples in clear vials to a controlled light source, and wrap another set in aluminum foil as a dark control. Incubate at a constant temperature.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stress condition.

  • Inject the samples into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may appear.

  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition.

  • The appearance of new peaks alongside a decrease in the this compound peak indicates degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) ph pH Stability (pH 4, 7, 9) stock->ph Dilute into test conditions temp Temperature Stability (4°C, 25°C, 40°C) stock->temp Dilute into test conditions light Photostability (Light vs. Dark) stock->light Dilute into test conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing this compound stability.

Signaling_Pathway_Impact cluster_stable With Stable Compound cluster_unstable With Unstable Compound stable_compound This compound (Intact) receptor_s Target Receptor stable_compound->receptor_s Binds pathway_s Signaling Pathway (Activated) receptor_s->pathway_s Activates response_s Expected Biological Response pathway_s->response_s Leads to unstable_compound This compound (Degraded) degradation_products Degradation Products unstable_compound->degradation_products Degrades into receptor_u Target Receptor unstable_compound->receptor_u Lower effective concentration pathway_u Signaling Pathway (Reduced/No Activation) receptor_u->pathway_u Activates weakly response_u Inconsistent or No Response pathway_u->response_u Leads to

Caption: Impact of instability on a signaling pathway.

References

Technical Support Center: Optimization of HPLC Separation for Galanganone B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Galanganone B isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound isomers.

Question: I am seeing poor resolution between the this compound isomer peaks. How can I improve the separation?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust:

  • Optimize the Mobile Phase Gradient: If using a gradient, try making it shallower around the elution time of the isomers. This can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation. Methanol is more polar and can provide different elution patterns for flavonoids.

  • Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and potentially better resolution.

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for the isomers to interact with the stationary phase, which can enhance resolution, though it will increase the run time.[1]

  • Modify the Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease the mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[2] However, the effect of temperature on selectivity should be evaluated systematically.

Question: My peaks are showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors:

  • Secondary Interactions: Free silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[2]

  • Column Contamination: Buildup of contaminants on the column can affect peak shape.

    • Solution: Flush the column with a strong solvent.

Question: The retention times of my peaks are shifting between injections. What could be the problem?

Answer:

Fluctuating retention times can compromise the reliability of your analysis. Potential causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or inconsistent preparation can cause shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[2]

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

  • HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Given that this compound is a chalcone, a class of flavonoids, methods developed for other chalcones or flavonoids from its plant source, Alpinia galanga, can be adapted. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with the addition of 0.1% formic acid, is recommended to improve peak shape.

Q2: What type of HPLC column is best for separating this compound isomers?

A2: For general analysis, a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good choice. If you are dealing with chiral isomers (enantiomers), a chiral stationary phase (CSP) column, such as one with an amylose-based selector like amylose (B160209) tris(3,5-dimethylphenylcarbamate), will be necessary for separation.

Q3: What detection wavelength should I use for this compound?

A3: Chalcones, the class of compounds this compound belongs to, typically exhibit strong UV absorbance between 310 nm and 370 nm. A photodiode array (PDA) detector is useful to determine the optimal wavelength and to check for peak purity. A starting wavelength of around 360 nm is often effective for flavonoids.

Q4: How should I prepare my this compound sample for injection?

A4: It is crucial to dissolve your sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. If your starting mobile phase is highly aqueous, dissolving the sample in a solvent with a high organic content can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. The sample should also be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could clog the column.

Data Presentation: HPLC Method Parameters

The following tables summarize starting parameters for HPLC method development for this compound isomers, based on methods used for structurally similar compounds and plant extracts containing related flavonoids.

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommended SettingSource
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 40 min)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 310 - 370 nm (start with ~360 nm)
Injection Volume 10 - 20 µL

Table 2: Example Conditions for Chiral Separation of Chalcone Diastereomers

ParameterSettingSource
Stationary Phase Chiral Column (amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Flavonoid Analysis

This protocol is a starting point for the separation of this compound isomers and can be optimized as needed.

  • Column: Use a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Solvent B: Use HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 70% B

    • 40-45 min: 70% B

    • 45-50 min: Return to 10% B (equilibration)

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: Diode-array detector monitoring at 360 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Resolution decision1 Check Peak Shape start->decision1 decision2 Adjust Mobile Phase? decision1->decision2 Good Shape process1 Address Tailing/Fronting (e.g., add acid, dilute sample) decision1->process1 Tailing or Fronting decision3 Adjust Flow Rate / Temp? decision2->decision3 No process2 Make Gradient Shallower decision2->process2 Yes process3 Change Organic Solvent (ACN <-> MeOH) decision2->process3 Try different solvent process4 Decrease Flow Rate or Optimize Temperature decision3->process4 Yes end_bad Consider Different Column decision3->end_bad No process1->decision2 process2->decision3 process3->decision3 end_ok Resolution Acceptable process4->end_ok

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System Setup (Column, Mobile Phase, Gradient) prep->hplc inject Sample Injection hplc->inject separation Chromatographic Separation inject->separation detection UV/PDA Detection separation->detection analysis Data Analysis (Integration & Quantification) detection->analysis

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: A General Guide for In Vivo Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Galanganone B." The following technical support center provides a generalized framework and best practices for refining the dosage and administration of novel research compounds in animal models. The data, protocols, and pathways presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing high mortality in our animal cohort at our initial dose. What are the potential causes and how can we troubleshoot this?

A1: High mortality upon initial dosing is a critical issue that requires immediate attention. Potential causes include:

  • Acute Toxicity: The initial dose may be too close to or exceed the median lethal dose (LD50).

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.

  • Administration Error: Improper administration technique (e.g., accidental intravenous injection instead of intraperitoneal) can lead to rapid overdose.

  • Animal Health Status: Pre-existing health conditions in the animal models can increase susceptibility to the compound's effects.

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the dose by 50-75% in a new cohort of animals. A dose-ranging study is highly recommended to determine a safe starting dose.

  • Vehicle Control: Administer the vehicle alone to a control group to rule out its toxicity.

  • Review Administration Protocol: Ensure all personnel are properly trained in the intended administration technique.

  • Necropsy: Perform a necropsy on the deceased animals to identify potential target organs of toxicity.

Q2: Our compound shows poor bioavailability after oral administration. What strategies can we employ to improve this?

A2: Poor oral bioavailability is a common challenge in drug development. Several factors can contribute to this, including poor absorption, rapid metabolism, or instability in the gastrointestinal tract.

Improvement Strategies:

  • Formulation Development: Consider using formulation strategies such as nanoemulsions, liposomes, or solid dispersions to enhance solubility and absorption.

  • Route of Administration Change: Explore alternative routes like intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection.[1][2]

  • Permeability Enhancers: Co-administer the compound with a safe permeability enhancer to increase its absorption across the intestinal wall.

  • Metabolic Inhibitors: If rapid metabolism is suspected, co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can be investigated, though this adds complexity to the study.

Q3: We are seeing significant variability in our experimental results between animals in the same treatment group. What could be the cause?

A3: High inter-animal variability can mask the true effect of the compound. Common causes include:

  • Inconsistent Dosing: Inaccurate preparation of dosing solutions or variations in administration volume.

  • Animal Variation: Differences in age, weight, sex, and genetic background of the animals.

  • Environmental Factors: Variations in housing conditions, diet, and light cycles.

  • Assay Variability: Inconsistent sample collection, processing, or analysis.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental procedures, from dose preparation to data collection, are strictly standardized and followed by all personnel.

  • Animal Randomization: Properly randomize animals into treatment groups to minimize bias.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

  • Refine Assays: Validate and optimize all analytical methods to ensure they are robust and reproducible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of Compound in Dosing Solution Poor solubility of the compound in the chosen vehicle.Test a panel of biocompatible vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80). Consider pH adjustment or the use of co-solvents.
Local Irritation at Injection Site (SC or IP) The compound or vehicle is an irritant.Dilute the dosing solution if possible. Change the route of administration. Rotate the injection sites.
No Observable Effect at High Doses Poor bioavailability. Rapid clearance. The compound is not active in the chosen model.Confirm target engagement with in vitro assays. Conduct pharmacokinetic studies to assess exposure.[3] Consider a different animal model.
Unexpected Behavioral Changes in Animals Off-target effects of the compound. Central nervous system (CNS) activity.Conduct a comprehensive behavioral assessment (e.g., open field test, rotarod). Correlate behavioral changes with plasma and brain concentrations of the compound.

Data Presentation: Pharmacokinetic Parameters

The following tables present hypothetical pharmacokinetic data for a novel compound to illustrate how to structure such information for easy comparison.

Table 1: Single-Dose Pharmacokinetics in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t1/2) (h)Bioavailability (%)
Intravenous (IV)512500.0835002.5100
Intraperitoneal (IP)208000.542003.185
Subcutaneous (SC)206501.040003.581
Oral (PO)501502.017504.210

Table 2: Toxicity Profile in Rodents

SpeciesRouteAcute LD50 (mg/kg)NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) - 14-day studyTarget Organs of Toxicity
MouseIV505Liver, Kidney
MousePO>2000200None Observed
RatIV454Liver, Spleen
RatPO>2000180Mild Liver Enzyme Elevation

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, n=3-5 per time point.

  • Dosing Solution Preparation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

  • Administration:

    • IV: Administer 5 mg/kg via the tail vein.

    • PO: Administer 20 mg/kg via oral gavage.[3]

  • Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[3]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 2: Acute Toxicity Study in Mice
  • Animal Model: Swiss albino mice, 6-8 weeks old, equal numbers of males and females, n=5 per group.

  • Dose Levels: Based on preliminary range-finding studies, select at least three dose levels (e.g., 500, 1000, 2000 mg/kg) for oral administration. Include a vehicle control group.

  • Administration: Administer a single dose via oral gavage.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Calculate the LD50 if possible and document all clinical signs and necropsy findings.

Mandatory Visualizations

Signaling Pathway Diagram

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound This compound (Hypothetical) Compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 P Inhibitor Inhibitory Protein Kinase2->Inhibitor Inhibits TF_complex Transcription Factor (Inactive Complex) Kinase2->TF_complex P TF_active Active Transcription Factor TF_complex->TF_active DNA DNA TF_active->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes

Caption: Hypothetical signaling pathway for "this compound".

Experimental Workflow Diagram

Experimental Workflow start Start: Hypothesis Generation dose_range 1. Preliminary Dose-Ranging Study (e.g., Up-and-Down Procedure) start->dose_range pk_study 2. Pharmacokinetic (PK) Study (IV and PO routes) dose_range->pk_study Determine MTD (Maximum Tolerated Dose) efficacy_study 3. Efficacy Study in Animal Model (Multiple Dose Groups) pk_study->efficacy_study Inform Dose Selection & Bioavailability tox_study 4. Acute & Sub-chronic Toxicity Study efficacy_study->tox_study Select Doses for Safety Assessment data_analysis 5. Data Analysis & Interpretation efficacy_study->data_analysis tox_study->data_analysis end End: Refined Dosing Regimen data_analysis->end

Caption: Workflow for refining dosage and administration.

References

Validation & Comparative

Unveiling the Anticancer Potential of Galangin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the available scientific literature reveals a significant lack of research on the anticancer efficacy of Galanganone B. To date, no studies have been published that directly compare its effects to standard chemotherapeutic agents. In light of this absence of data, this guide will focus on the closely related and well-researched flavonoid, Galangin, also derived from the plant Alpinia galanga. This guide will provide a comprehensive comparison of Galangin's anticancer properties with those of standard chemotherapeutics, supported by available experimental data.

In Vitro Cytotoxicity of Galangin Against Various Cancer Cell Lines

Galangin has demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, has been determined in multiple studies. The data presented in Table 1 summarizes the IC50 values of Galangin in various cancer cell lines, showcasing its broad-spectrum anticancer activity.

Cell LineCancer TypeIC50 (µM)Duration of Treatment (hours)
MGC 803Gastric Cancer18.68548
A2780/CP70Ovarian Cancer42.324
OVCAR-3Ovarian Cancer34.524
MCF-7Breast Cancer3.55 - 6.23 (for a derivative)Not Specified
A375PMelanoma3.55 - 6.23 (for a derivative)Not Specified
B16F10Melanoma3.55 - 6.23 (for a derivative)Not Specified
B16F1Melanoma3.55 - 6.23 (for a derivative)Not Specified
A549Lung Cancer3.55 - 6.23 (for a derivative)Not Specified

Table 1: In Vitro Cytotoxicity of Galangin. This table summarizes the IC50 values of Galangin against various human cancer cell lines as reported in scientific literature.[1][2][3] It is important to note that lower IC50 values indicate greater potency.

Comparative Efficacy: Galangin in Combination with Standard Chemotherapeutics

Research has shown that Galangin can work synergistically with standard chemotherapeutic drugs, such as 5-Fluorouracil (5-FU) and cisplatin (B142131), to enhance their anticancer effects. This suggests that Galangin may be a valuable adjuvant in chemotherapy, potentially allowing for lower doses of cytotoxic drugs and reducing side effects.

One study on esophageal cancer cells demonstrated that the combination of Galangin and 5-FU significantly reduced cancer cell growth and invasion compared to 5-FU monotherapy.[4] This synergistic effect was attributed to Galangin's ability to sensitize cancer cells to the apoptotic effects of 5-FU.[4] Similarly, in cisplatin-resistant human lung cancer cells, co-treatment with Galangin and cisplatin resulted in a dose-dependent suppression of cell proliferation. The combination therapy also led to enhanced apoptosis and inhibited tumor growth in mouse xenograft models more effectively than either agent alone.

A study on gastric cancer cells highlighted that while 5-FU was cytotoxic to both cancer cells (MGC 803) and normal gastric mucosal epithelial cells (GES-1), Galangin showed significant cytotoxicity only to the cancer cells, suggesting a more favorable safety profile.

Mechanisms of Action: Signaling Pathways Targeted by Galangin

Galangin exerts its anticancer effects by modulating a variety of intracellular signaling pathways involved in cell proliferation, apoptosis, and metastasis. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Galangin_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_survival Survival & Proliferation Galangin_ext Galangin DR5 DR5 Galangin_ext->DR5 Caspase8 Caspase-8 DR5->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Apoptosis_ext Apoptosis Caspase37->Apoptosis_ext Galangin_int Galangin p53 p53 Galangin_int->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase37_int Caspase-3/7 Caspase9->Caspase37_int Apoptosis_int Apoptosis Caspase37_int->Apoptosis_int Galangin_surv Galangin PI3K PI3K Galangin_surv->PI3K inhibits Akt Akt Galangin_surv->Akt inhibits JAK2 JAK2 Galangin_surv->JAK2 inhibits PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation

Figure 1: Simplified Signaling Pathways Modulated by Galangin. This diagram illustrates some of the key signaling pathways through which Galangin is proposed to exert its anticancer effects, including the induction of apoptosis and the inhibition of cell survival and proliferation pathways.

Galangin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In ovarian cancer cells, Galangin treatment increased the expression of p53, which in turn upregulated the pro-apoptotic protein Bax (intrinsic pathway) and the death receptor DR5 (extrinsic pathway). This leads to the activation of caspases, the executioners of apoptosis.

Furthermore, Galangin has been found to inhibit key survival pathways such as the PI3K/Akt/mTOR and JAK/STAT3 signaling cascades. The PI3K/Akt/mTOR pathway is frequently overactive in cancer, promoting cell growth and survival. By inhibiting this pathway, Galangin can suppress tumor progression. Similarly, the JAK/STAT3 pathway is crucial for cancer cell proliferation and survival, and its inactivation by Galangin contributes to its anticancer effects.

Experimental Protocols

The following are summaries of the methodologies used in the key studies cited in this guide.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cancer cells were seeded in 96-well plates and treated with various concentrations of Galangin for 24 to 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The formazan (B1609692) crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.

  • CCK-8 Assay: Cell viability was also assessed using the Cell Counting Kit-8 (CCK-8). Cells were treated with Galangin, 5-FU, or a combination of both for 48-72 hours. The CCK-8 solution was then added, and the absorbance was measured to determine the number of viable cells.

Apoptosis Assays
  • Flow Cytometry: To quantify apoptosis, cells were treated with Galangin and then stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein levels of key apoptotic regulators were measured by Western blotting. Cells were lysed after treatment with Galangin, and protein extracts were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with specific antibodies against proteins such as cleaved caspase-3, cleaved caspase-7, Bax, and p53.

In Vivo Xenograft Studies
  • Tumor Growth Inhibition: Nude mice were subcutaneously injected with cancer cells to establish tumors. Once the tumors reached a certain volume, the mice were treated with Galangin, a standard chemotherapeutic agent (e.g., 5-FU or cisplatin), or a combination of both. Tumor volume was measured regularly to assess the effect of the treatments on tumor growth. At the end of the experiment, the tumors were excised and weighed.

References

Synergistic Power of Galangin: A Comparative Guide to its Combinations with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and less toxic therapeutic strategies, researchers are increasingly turning their attention to the synergistic potential of natural compounds. Galangin (B1674397), a flavonoid found in high concentrations in Alpinia galanga (galangal), has emerged as a promising candidate for combination therapies, particularly in the fields of oncology and inflammation. This guide provides a comprehensive comparison of the synergistic effects of galangin when combined with other natural compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic avenues.

Key Synergistic Combinations of Galangin

This guide focuses on the experimentally validated synergistic combinations of galangin with berberine (B55584) and quercetin (B1663063). While the individual anti-proliferative and antioxidant activities of galangin and another natural compound, fisetin, have been studied, quantitative data on their synergistic effects is not yet available in the current body of scientific literature.

Galangin and Berberine: A Potent Anti-Cancer Duo

A significant body of evidence highlights the synergistic anti-cancer effects of combining galangin and berberine, particularly in esophageal carcinoma.[1][2][3][4] This combination has been shown to be more effective at inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and halting the cell cycle than either compound administered alone.[1]

Quantitative Analysis of Synergistic Effects

The synergistic action of galangin and berberine has been demonstrated through various in vitro and in vivo experiments.

Experimental ModelTreatmentKey OutcomeQuantitative DataReference
Eca9706 esophageal carcinoma cellsGalangin (20 µM) + Berberine (4 µM)Inhibition of Cell Viability~60% reduction[1]
Eca9706 esophageal carcinoma cellsGalangin (20 µM) + Berberine (4 µM)Induction of ApoptosisSignificant increase in apoptotic cells[1]
Eca9706 esophageal carcinoma cellsGalangin (20 µM) + Berberine (4 µM)Cell Cycle ArrestArrest at G2/M phase[1]
Nude mice with Eca9706 xenograftsGalangin (10 mg/kg) + Berberine (5 mg/kg)Tumor Growth InhibitionSignificant reduction in tumor volume and weight[1]
Experimental Protocols

Cell Viability Assay (MTT Assay): Eca9706 cells were seeded in 96-well plates and treated with varying concentrations of galangin, berberine, or a combination of both for 48 hours. MTT reagent was then added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 490 nm to determine cell viability.

Apoptosis Analysis (Flow Cytometry): Cells treated with galangin, berberine, or their combination were harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells was then quantified using a flow cytometer.

Cell Cycle Analysis (Flow Cytometry): Following treatment, cells were fixed in ethanol, treated with RNase A, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.

In Vivo Xenograft Model: Nude mice were subcutaneously injected with Eca9706 cells. Once tumors were established, the mice were treated with galangin, berberine, or their combination via intraperitoneal injection. Tumor volume and weight were monitored throughout the study.

Signaling Pathway

The synergistic anti-cancer effect of galangin and berberine in esophageal carcinoma cells is mediated, in part, through the downregulation of the Wnt/β-catenin signaling pathway.[1][2][4] This pathway is crucial for cancer cell proliferation and survival.

G Galangin Galangin Wnt3a Wnt3a Galangin->Wnt3a inhibits Apoptosis Apoptosis Galangin->Apoptosis induces Berberine Berberine Berberine->Wnt3a inhibits Berberine->Apoptosis induces beta_catenin β-catenin Wnt3a->beta_catenin activates Proliferation Proliferation beta_catenin->Proliferation promotes beta_catenin->Apoptosis inhibits

Caption: Synergistic inhibition of the Wnt/β-catenin pathway by Galangin and Berberine.

Galangin and Quercetin: A Synergistic Anti-Inflammatory Combination

The combination of galangin and quercetin has demonstrated significant synergistic effects in mitigating inflammation.[5][6][7] Studies have shown that this combination is more potent at reducing inflammatory markers in both cell culture models and animal models of atopic dermatitis than either flavonoid alone.[5]

Quantitative Analysis of Synergistic Effects

The enhanced anti-inflammatory activity of the galangin and quercetin combination has been quantified in several experimental settings.

Experimental ModelTreatmentKey OutcomeQuantitative DataReference
LPS-stimulated RAW264.7 macrophagesQuercetin (25 µM) + Galangin (25 µM)Reduction of Nitric Oxide (NO) ProductionGreater reduction than individual compounds[5]
LPS-stimulated RAW264.7 macrophagesQuercetin (25 µM) + Galangin (25 µM)Reduction of IL-6 ProductionSignificant decrease compared to individual treatment[5]
DNCB-induced atopic dermatitis mouse modelQuercetin (oral admin.) + Galangin (oral admin.)Reduction in Ear ThicknessMore effective than single compound treatment[5]
DNCB-induced atopic dermatitis mouse modelQuercetin (oral admin.) + Galangin (oral admin.)Reduction of Serum IgE LevelsMore significant reduction than individual compounds[5]
Experimental Protocols

Nitric Oxide (NO) Production Assay: RAW264.7 macrophages were pre-treated with quercetin, galangin, or their combination for 2 hours and then stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

Cytokine Measurement (ELISA): The levels of interleukin-6 (IL-6) in the culture supernatants of LPS-stimulated RAW264.7 cells, treated as described above, were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Atopic Dermatitis (AD) Mouse Model: AD-like skin lesions were induced in BALB/c mice by repeated application of 2,4-dinitrochlorobenzene (DNCB). The mice were then orally administered quercetin, galangin, or their combination. Ear thickness was measured as an indicator of inflammation, and serum levels of immunoglobulin E (IgE) were determined by ELISA.

Signaling Pathways

The synergistic anti-inflammatory effects of quercetin and galangin are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] These pathways are central to the inflammatory response.

G cluster_0 Stimulus cluster_1 Inhibitors cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS MAPK MAPK (Erk1/2, JNK) LPS->MAPK NFkB NF-κB LPS->NFkB Quercetin Quercetin Quercetin->MAPK inhibits Quercetin->NFkB inhibits Galangin Galangin Galangin->MAPK inhibits Galangin->NFkB inhibits Inflammation NO, IL-6 Production MAPK->Inflammation NFkB->Inflammation

Caption: Synergistic inhibition of inflammatory pathways by Quercetin and Galangin.

Conclusion

The combination of galangin with other natural compounds like berberine and quercetin presents a promising strategy for enhancing therapeutic efficacy in cancer and inflammatory diseases. The synergistic interactions observed in preclinical studies underscore the potential of these combinations to achieve greater therapeutic outcomes at potentially lower doses, thereby reducing the risk of adverse effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these synergistic combinations in human health. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.

References

Head-to-Head Comparison of Synthetic vs. Natural Galanganone B: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of synthetic versus natural Galanganone B is not currently feasible due to the absence of scientific literature detailing the isolation of natural this compound or a total synthesis of the compound.

Our comprehensive search of chemical databases and the scientific literature identified a compound designated as this compound in the PubChem database with the IUPAC name (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. However, no corresponding publications detailing its isolation from a natural source or its chemical synthesis could be found.

Therefore, the experimental data required for a direct comparison of the physicochemical properties and biological activities of natural versus synthetic this compound is not available.

Information on Structurally Related Compounds

While a direct comparison of this compound is not possible, research has been conducted on the synthesis and biological activities of structurally related chalcones. Chalcones are a class of organic compounds that form the backbone of this compound.

One such related compound is (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , which represents the core chalcone (B49325) structure of this compound without the complex side chain.

Synthesis of a Core Chalcone Structure

The synthesis of the related chalcone, (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, has been reported.[1] A general method for this type of synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

A common protocol for the synthesis of this chalcone involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025).

  • Reactants: 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.

  • Catalyst: A base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Solvent: Typically ethanol (B145695) or a similar polar protic solvent.

  • Procedure: The acetophenone and benzaldehyde are dissolved in the solvent, and the base is added. The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified, leading to the precipitation of the chalcone product. The product is then collected by filtration, washed, and purified by recrystallization.[1]

Below is a DOT script for a generalized workflow of this synthesis.

G Reactants 2,4-dihydroxyacetophenone + 4-hydroxybenzaldehyde Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add NaOH (aq) Solvent->Catalyst Reaction Stir at Room Temp or Reflux Catalyst->Reaction Acidification Acidify with HCl Reaction->Acidification Precipitation Precipitation of Chalcone Acidification->Precipitation Purification Filter, Wash, and Recrystallize Precipitation->Purification Product Pure (E)-1-(2,4-dihydroxy phenyl)- 3-(4-hydroxyphenyl)prop-2-en-1-one Purification->Product

Caption: General workflow for the synthesis of the chalcone core of this compound.

Biological Activity of Related Chalcones

Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of the "(E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one" core structure have been investigated, though data is limited. Other similar chalcone derivatives have shown potential in modulating inflammatory pathways. For instance, a novel licochalcone B derivative, (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, has been shown to suppress inflammatory reactions in macrophages.[2]

Signaling Pathway of a Related Chalcone Derivative in Inflammation

The anti-inflammatory effects of some chalcone derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways.

Below is a DOT script illustrating a simplified signaling pathway that can be modulated by chalcone derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription Chalcone Chalcone Derivative Chalcone->IKK inhibition

Caption: Simplified inflammatory signaling pathway modulated by some chalcone derivatives.

Conclusion

A direct and comprehensive comparison between synthetic and natural this compound cannot be provided at this time due to the lack of available scientific data on both its natural occurrence and its chemical synthesis. While the core chalcone structure of this compound can be synthesized and related compounds exhibit biological activity, the specific properties of this compound remain uninvestigated. Further research into the natural sources and synthetic routes for this compound is required before a meaningful comparison can be made. Researchers and drug development professionals interested in this molecule should first focus on its fundamental discovery and characterization.

References

Validating the In Vivo Anti-inflammatory Properties of Galanganone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory potential of Galanganone B. Due to a lack of direct in vivo studies on this compound, this document leverages experimental data from its close structural analog, galangin (B1674397), to provide a foundational understanding of its probable efficacy and mechanism of action. The performance is benchmarked against well-established anti-inflammatory agents.

Executive Summary

Galangin, a natural flavonoid and a close analog of this compound, has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and ERK signaling pathways, key regulators of the inflammatory response. This guide will detail the experimental evidence for galangin, presenting a comparative framework against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparative Efficacy of Galangin (as a proxy for this compound)

The anti-inflammatory effects of galangin have been evaluated in several well-established in vivo models. Below is a summary of its efficacy compared to standard anti-inflammatory drugs.

CompoundIn Vivo ModelDosageEfficacy (Inhibition of Edema/Inflammatory Marker)Reference CompoundReference Efficacy
GalanginCarrageenan-induced paw edema (rat)25 and 50 mg/kgDose-dependent reduction in paw swelling.[1]Celecoxib (20 mg/kg)Significant reduction in paw edema.[1]
GalanginAcetic acid-induced vascular permeability (mouse)25 and 50 mg/kgSignificant reduction in vascular permeability.[1]Celecoxib (20 mg/kg)Significant reduction in vascular permeability.[1]
GalanginCapsaicin-induced inflammatory pain (mouse)25 and 50 mg/kgReduced levels of IL-1β, IL-6, TNF-α, and COX-2 in serum.[2]Celecoxib (20 mg/kg)Significant reduction of inflammatory mediators.
IbuprofenCarrageenan-induced paw edema (rat)100 mg/kg~50% inhibition of paw edema at 3 hours.--
DexamethasoneTPA-induced ear edema (mouse)0.05 mg/ear~80% inhibition of ear edema.--

Proposed Mechanism of Action: Inhibition of NF-κB and ERK Signaling

In vitro and in vivo studies on galangin suggest that its anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory signaling pathways. Lipopolysaccharide (LPS)-stimulated macrophages treated with galangin showed reduced production of nitric oxide (NO), IL-1β, and IL-6. This was associated with the inhibition of ERK and NF-κB-p65 phosphorylation. The NF-κB signaling cascade is a critical pathway in initiating and amplifying the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates to Nucleus GalanganoneB This compound (Galangin) GalanganoneB->ERK Inhibits GalanganoneB->IKK Inhibits DNA DNA NFκB_n->DNA Binds to ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatoryGenes Induces

Proposed anti-inflammatory mechanism of this compound (via galangin).

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Groups:

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • This compound/Galangin (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

    • Positive control (e.g., Ibuprofen 100 mg/kg or Celecoxib 20 mg/kg, administered orally).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the test compounds or vehicle 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

TPA-Induced Ear Edema in Mice

This model is used to assess topical and systemic anti-inflammatory activity.

  • Animals: Male Swiss albino or BALB/c mice (20-25 g).

  • Groups:

    • Vehicle control (e.g., acetone).

    • This compound/Galangin (e.g., 0.5, 1, 2 mg/ear, applied topically).

    • Positive control (e.g., Dexamethasone 0.05 mg/ear, applied topically).

  • Procedure:

    • Apply 20 µL of the test compound or vehicle to both the inner and outer surfaces of the right ear.

    • After 30 minutes, apply 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µg in acetone) to the right ear of all animals except the negative control group.

    • After 4-6 hours, sacrifice the animals and take a standard-sized biopsy from both ears using a punch.

    • Weigh the ear biopsies to determine the extent of edema.

  • Data Analysis: Calculate the percentage inhibition of ear edema for each group compared to the TPA control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection cluster_3 Analysis AnimalGrouping Animal Grouping (n=6-8 per group) CompoundAdmin Compound Administration (Oral/IP/Topical) AnimalGrouping->CompoundAdmin Inflammation Induce Inflammation (e.g., Carrageenan, TPA) CompoundAdmin->Inflammation Measurement Measure Inflammatory Parameters (e.g., Edema) Inflammation->Measurement DataAnalysis Data Analysis and Statistical Comparison Measurement->DataAnalysis

General workflow for in vivo anti-inflammatory validation.

Comparative Framework and Future Directions

The available data on galangin strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential dual-action on both the NF-κB and ERK pathways could offer a significant advantage over single-target agents.

G Start Start: Evaluate This compound DirectData Direct in vivo data available for This compound? Start->DirectData UseDirectData Use Direct Data for Comparison DirectData->UseDirectData Yes UseAnalogData Use Analog Data (Galangin) as a Proxy DirectData->UseAnalogData No SelectComparators Select Standard Comparators (Ibuprofen, Dexamethasone) UseDirectData->SelectComparators UseAnalogData->SelectComparators CompareEfficacy Compare Efficacy (e.g., % inhibition) SelectComparators->CompareEfficacy CompareMechanism Compare Mechanism of Action SelectComparators->CompareMechanism Conclusion Draw Conclusions and Suggest Future Studies CompareEfficacy->Conclusion CompareMechanism->Conclusion

Logical flow for comparing this compound with alternatives.

Recommendations for Future Research:

  • Direct in vivo studies on this compound: It is imperative to conduct direct in vivo studies on this compound using the models described above to confirm and quantify its anti-inflammatory efficacy.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for dose optimization and translation to clinical settings.

  • Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic inflammation models, such as collagen-induced arthritis, would provide insights into its potential for treating long-term inflammatory diseases.

  • Safety and Toxicology Studies: Comprehensive safety and toxicology assessments are necessary to determine the therapeutic window and potential side effects of this compound.

This guide serves as a starting point for researchers and drug development professionals interested in the anti-inflammatory potential of this compound. The promising data from its analog, galangin, warrants further dedicated investigation into this compound.

References

A Comparative Analysis of the Antioxidant Potential of Galangin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-associated pathologies, natural compounds have emerged as a promising frontier. Among these, flavonoids have garnered significant attention for their potent antioxidant properties. This guide provides a comparative study of the antioxidant potential of Galangin, a key bioactive flavonoid found in plants of the Alpinia genus, such as galangal root. While the initial topic of interest was "Galanganone B," a comprehensive literature search did not yield specific data for a compound with this name, suggesting it may be a less common synonym or a related derivative. Given its close structural and functional relationship, Galangin has been chosen as the focal point of this analysis.

This document presents a comparative evaluation of Galangin's antioxidant capacity against well-established antioxidant benchmarks: Quercetin, Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Trolox. The comparison is based on data from several widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Detailed experimental protocols for these assays are provided, along with a discussion of the underlying mechanisms of antioxidant action and relevant cellular signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The data presented in the following table has been collated from various scientific studies and standardized to micromolar (µM) concentrations to facilitate a direct comparison.

CompoundMolecular Weight ( g/mol )DPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Trolox Equivalents/µM)ORAC (µM Trolox Equivalents/µM)
Galangin 270.24[1][2][3]45.8813.76Data not availableData not available
Quercetin 302.24[4][5][6][7][8]8.59 - 89.13[9]3.64 - 28.12[9]~1.5 - 2.54.38 - 10.7[10][11]
Vitamin C (Ascorbic Acid) 176.12[12][13][14][15][16]~28~40~0.5 - 1.0[17]0.4 - 1.0[18][19]
Vitamin E (α-Tocopherol) 430.71[20][21][22][23]Data not availableData not availableData not available1.29[24][25][26]
Trolox 250.29[27][28][29][30]~15~6.8[9]1.0 (by definition)1.0 (by definition)

Note: The IC50 and equivalent values can vary between studies due to different experimental conditions. The data presented here represents a range of reported values to provide a comparative overview.

Experimental Protocols

To ensure the reproducibility and accuracy of antioxidant activity assessment, standardized experimental protocols are crucial. The following sections detail the methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[18]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., Galangin) and standard antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution.[13] A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period, typically 30 minutes.[13]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[6]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.

  • Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time, typically 6-7 minutes.[22]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[27]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[27] The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compound and standards.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[27]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes.[27]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like Trolox. The results are often expressed as µM Fe(II) equivalents or µM Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[2]

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein (B123965) in a phosphate buffer (75 mM, pH 7.4). Prepare an AAPH solution in the same buffer.[8]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (Trolox) in the phosphate buffer.

  • Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test sample or standard. A blank containing only the buffer is also included.[8]

  • Incubation: Incubate the plate at 37°C for a period to allow for thermal equilibration.[2]

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C.[21]

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is typically expressed as µM Trolox equivalents.[29]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in antioxidant research, Graphviz diagrams are provided below.

Experimental Workflow for In Vitro Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Isolation Isolation of Galangin Serial_Dilution Serial Dilutions Compound_Isolation->Serial_Dilution Standard_Preparation Preparation of Standards (Quercetin, Vit C, etc.) Standard_Preparation->Serial_Dilution DPPH_Assay DPPH Assay Serial_Dilution->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilution->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilution->FRAP_Assay ORAC_Assay ORAC Assay Serial_Dilution->ORAC_Assay Absorbance_Measurement Spectrophotometric/ Fluorometric Reading DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement FRAP_Assay->Absorbance_Measurement ORAC_Assay->Absorbance_Measurement IC50_Calculation IC50 Value Calculation Absorbance_Measurement->IC50_Calculation TEAC_Calculation TEAC Value Calculation Absorbance_Measurement->TEAC_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis TEAC_Calculation->Comparative_Analysis

Caption: Workflow for the in vitro screening of antioxidant activity.

The Nrf2-KEAP1 Signaling Pathway in Cellular Antioxidant Response

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative stress.[4][28]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 cysteines Antioxidants Antioxidants (e.g., Galangin) Antioxidants->Keap1_Nrf2 Induces conformational change Cul3_Ub Cul3-E3 Ubiquitin Ligase Keap1_Nrf2->Cul3_Ub Nrf2 ubiquitination Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Cul3_Ub->Proteasome Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_free->Nrf2_Maf Translocation & Dimerization ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to ARE Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Gene_Expression Initiates Transcription

Caption: The Nrf2-KEAP1 signaling pathway activation by oxidative stress and antioxidants.

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] In the presence of oxidative stress or electrophilic compounds like certain flavonoids, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[28] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes, thereby bolstering the cell's defense against oxidative damage.[5]

Conclusion

This comparative guide provides a quantitative and mechanistic overview of the antioxidant potential of Galangin in relation to established antioxidant standards. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and the Nrf2-KEAP1 signaling pathway further aids in understanding the broader context of antioxidant research. While Galangin demonstrates significant antioxidant activity, further studies are warranted to fully elucidate its therapeutic potential and to explore the activity of other related compounds from the galangal plant.

References

Benchmarking Galanganone B's Safety and Toxicity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Galanganone B, a diarylheptanoid isolated from Alpinia galanga. Due to the limited availability of direct toxicological data for this compound, this guide leverages data from studies on structurally related diarylheptanoids and standardized extracts of Alpinia galanga to provide a preliminary safety assessment. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental methodologies for key toxicological assays are provided.

Executive Summary

Data Presentation

Table 1: In Vitro Cytotoxicity of Diarylheptanoids (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of various diarylheptanoids against different human cancer cell lines. This data provides a benchmark for the potential cytotoxic activity of this compound.

Compound/ExtractCell LineIC50 (µM)Reference
Diarylheptanoid (unspecified)IMR-32 (Neuroblastoma)0.11 - 0.83[1]
Diarylheptanoid (unspecified)SH-SY5Y (Neuroblastoma)Induces S phase arrest and apoptosis
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-enePC3 (Prostate Adenocarcinoma)23.6[2]
Caco-2 (Colonic Adenocarcinoma)44.8[2]
HepG2 (Hepatocyte Carcinoma)40.6[2]
MCF7 (Mammary Adenocarcinoma)56.9[2]
3T3 (Murine Fibroblasts)52.8[2]
Alpinin C (Dimeric diarylheptanoid)MCF-7 (Breast Cancer)Selective Cytotoxicity
T98G (Glioblastoma)Selective Cytotoxicity[3]
Known Diarylheptanoid (Compound 6)HepG2, MCF-7, T98G, B16-F108.46 - 22.68[3][4]
Alpinia galanga Rhizome Crude ExtractNIH-3T3 (Normal Fibroblast)620.5 µg/mL (24h), 666.6 µg/mL (48h)[5]
Table 2: In Vivo Acute Oral Toxicity of Alpinia galanga Extracts

This table presents the acute oral toxicity data for extracts of Alpinia galanga in rodent models. The high LD50 and NOAEL values suggest a low potential for acute toxicity.

Extract TypeAnimal ModelParameterValueReference
Ethanolic ExtractMiceLD50> 3 g/kg[6][7][8]
Ethanolic ExtractSwiss Albino MiceLD50> 2000 mg/kg, < 5000 mg/kg[9]
Methanolic ExtractWistar RatsLD50> 5000 mg/kg[10]
Hexane ExtractWistar RatsLD50> 2000 mg/kg[11]
Standardized Extract (EnXtra™)Sprague Dawley RatsNOAEL (90-day)3000 mg/kg/day[12][13]
Table 3: Genotoxicity Profile of Alpinia galanga Extracts

Limited data is available regarding the genotoxicity of Alpinia galanga and its constituents. The available information is summarized below.

Extract TypeTest SystemObservationReference
Aqueous, Ethanolic, and InfusionAllium cepa bioassayVaried chromosomal aberrations; infusion showed the lowest genotoxic potential.[14]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided to facilitate the design of future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Genotoxicity Assay (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to induce mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.

Procedure:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). The S9 mix contains liver enzymes to simulate mammalian metabolism.

  • Exposure: Expose the bacterial strains to various concentrations of this compound, a positive control, and a negative control.

  • Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15][16][17][18]

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Principle: It is a stepwise procedure where a small group of animals (typically three) of a single sex are dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: either dosing another group at a higher or lower dose level, or stopping the test.

Procedure:

  • Animal Selection: Use a single sex of a rodent species (usually female rats).

  • Dose Administration: Administer a single oral dose of this compound to the animals. The starting dose is selected based on available information, often from a limit test at 2000 mg/kg.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Dosing: Based on the outcome in the first group, subsequent groups are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Data Analysis: The classification of the substance is based on the dose levels at which mortality is observed. This method provides a range for the LD50 value rather than a precise point estimate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in diarylheptanoid-induced cytotoxicity and the general workflows for the described toxicological assays.

Cytotoxicity_Pathway cluster_stimulus External Stimulus cluster_cell Target Cell This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest ROS Production ROS Production Mitochondrial Stress->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential signaling pathway for diarylheptanoid-induced cytotoxicity.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental workflow for the MTT cytotoxicity assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacterial Strains Bacterial Strains Incubation Incubation Bacterial Strains->Incubation Test Compound Test Compound Test Compound->Incubation S9 Mix S9 Mix S9 Mix->Incubation Plating on Minimal Agar Plating on Minimal Agar Incubation->Plating on Minimal Agar Colony Counting Colony Counting Plating on Minimal Agar->Colony Counting Mutagenicity Assessment Mutagenicity Assessment Colony Counting->Mutagenicity Assessment

Caption: Experimental workflow for the Ames genotoxicity test.

Acute_Toxicity_Workflow Start Dose Selection Start Dose Selection Dose Group 1 (3 animals) Dose Group 1 (3 animals) Start Dose Selection->Dose Group 1 (3 animals) Observation (14 days) Observation (14 days) Dose Group 1 (3 animals)->Observation (14 days) Outcome Assessment Outcome Assessment Observation (14 days)->Outcome Assessment Stop Test Stop Test Outcome Assessment->Stop Test No Mortality Dose Next Group Dose Next Group Outcome Assessment->Dose Next Group Mortality

Caption: Logical workflow for the OECD 423 acute oral toxicity study.

References

Safety Operating Guide

Proper Disposal of Galanganone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Galanganone B, a chalcone (B49325) flavonoid compound utilized in various research and drug development applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, and in line with prudent laboratory practices, this compound should be handled as a potentially hazardous chemical. Adherence to the following procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given that related chalcone compounds can exhibit properties such as being harmful if swallowed and toxic to aquatic life, a cautious approach is warranted.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, isolate the area and prevent the material from entering drains. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, compiled from available chemical databases. This information is provided for reference in handling and storage.

PropertyValue
Chemical Family Chalcones, Flavonoids
Molecular Formula C₃₄H₄₀O₆
Molecular Weight 544.68 g/mol
Appearance Yellow powder
IUPAC Name (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it requires a systematic approach focused on segregation, containment, and clear labeling.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management plan.

  • Solid Waste: Collect unused or expired pure this compound, as well as any lab consumables contaminated with it (e.g., weighing papers, gloves, pipette tips, vials), in a designated, leak-proof solid waste container. This container should be clearly labeled as "this compound Solid Waste" or "Hazardous Chemical Solid Waste."

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and chemically compatible liquid waste container. The container should be labeled "this compound Liquid Waste" or "Hazardous Chemical Liquid Waste" and should also indicate the solvent(s) used. Under no circumstances should this compound solutions be disposed of down the drain.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

Step 2: Containerization and Labeling

Proper containerization and labeling are essential to prevent accidental exposure and ensure correct handling by waste management personnel.

  • Containers: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Caution: Chemical Waste, Handle with Care," "Potential Aquatic Toxin")

    • The name and contact information of the principal investigator or laboratory responsible.

    • The date of waste accumulation.

Step 3: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure waste containers are kept closed except when adding waste.

Step 4: Scheduling Waste Pickup

Once a waste container is full or has reached the end of its accumulation period as per institutional guidelines, arrange for its disposal.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.

Experimental Protocols

As no specific neutralization or decomposition protocols for this compound are readily available in scientific literature, chemical treatment at the laboratory scale is not recommended. The potential for unknown and potentially hazardous reaction byproducts is a significant safety concern. Therefore, the primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

GalanganoneB_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (Pure compound, contaminated consumables) start->solid liquid Liquid Waste (Solutions containing this compound) start->liquid sharps Contaminated Sharps (Needles, broken glass) start->sharps solid_container Labeled 'Hazardous Solid Waste' Container solid->solid_container liquid_container Labeled 'Hazardous Liquid Waste' Container liquid->liquid_container sharps_container Labeled 'Chemically Contaminated Sharps' Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Schedule Waste Pickup with EHS storage->pickup end Disposal by Licensed Hazardous Waste Vendor pickup->end

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are strongly encouraged to consult their institution's specific chemical hygiene and waste management plans to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Galanganone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Galanganone B is publicly available. The following guidance is based on general principles for handling novel chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.

I. Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach is warranted. The following personal protective equipment is recommended to minimize exposure during handling.

A. Standard Laboratory Attire:

  • Safety Glasses: With side shields to protect against splashes.

  • Laboratory Coat: Fully buttoned to protect skin and personal clothing.

  • Closed-toe Shoes: To protect feet from spills.

B. Enhanced Protection for Direct Handling:

  • Chemical Splash Goggles: To provide a complete seal around the eyes when there is a higher risk of splashing.

  • Gloves: Nitrile gloves are a standard for many laboratory chemicals. Due to the unknown nature of this compound, consider double-gloving. Ensure gloves are compatible with the solvents being used.

  • Chemical-Resistant Apron or Gown: To provide an additional layer of protection over the lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used within a certified chemical fume hood.

II. Operational Plans

A. Engineering Controls:

  • Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Safe Handling Practices:

  • Avoid Inhalation: Handle this compound in a manner that minimizes the generation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Sharps: Use caution when handling needles or other sharp objects that may be contaminated with this compound.

C. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. The specific incompatibilities for this compound are unknown, so segregation from strong acids, bases, and oxidizing agents is a prudent measure.

III. Disposal Plans

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

IV. Emergency Procedures
  • Spill:

    • Small Spill: In a chemical fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • Large Spill: Evacuate the immediate area and notify your institution's EHS office. Prevent the spill from spreading.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

Handling_Galanganone_B_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer This compound Prepare_Hood->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Galanganone_B_Spill_Response This compound Spill Response Plan Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Notify_Supervisor_EHS Notify Supervisor and EHS Evacuate_Area->Notify_Supervisor_EHS Assess_Spill Assess Spill Size and Hazard Notify_Supervisor_EHS->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Large_Spill Large Spill Small_Spill->Large_Spill No Contain_Spill Contain Spill with Absorbent Material Small_Spill->Contain_Spill Yes Await_EHS Await EHS Response Team Large_Spill->Await_EHS Collect_Waste Collect Contaminated Material in Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste via EHS Decontaminate_Area->Dispose_Waste

Caption: Decision-making workflow for responding to a this compound spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.